Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSGPQQTUJWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CNN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Concept of the Privileged Scaffold
In the landscape of medicinal chemistry, the term "privileged scaffold" denotes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This promiscuity is not a liability but rather a testament to a scaffold's inherent drug-like properties and its ability to present functional groups in a three-dimensional space that is conducive to interacting with a variety of protein active sites. The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a quintessential example of such a scaffold, underpinning the development of numerous clinical candidates and marketed drugs. This guide provides a comprehensive overview of this remarkable core, from its fundamental synthesis to its application in cutting-edge therapeutic design.
The Pyrazolo[1,5-a]pyrimidine Core: Structure and Synthesis
The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a planar, rigid, fused N-heterocyclic system composed of a pyrazole ring fused to a pyrimidine ring.[1] This arrangement confers a unique electronic and steric profile, making it an excellent starting point for the design of bioactive molecules. Its synthetic versatility allows for structural modifications at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1][2]
Core Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine core is well-established, with several robust synthetic routes available to medicinal chemists. The most prevalent strategies involve the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[1][2]
1.1.1. Condensation with β-Dicarbonyl Compounds
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[2] This method offers a straightforward and efficient route to the core structure. The choice of substituents on both the aminopyrazole and the dicarbonyl compound allows for the introduction of diversity and the modulation of the final product's properties. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine via Condensation
-
Reactant Preparation: Dissolve one equivalent of the desired 5-aminopyrazole derivative in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Dicarbonyl: Add a slight excess (1.1 equivalents) of the β-dicarbonyl compound to the solution.
-
Catalysis (Optional): For less reactive substrates, a catalytic amount of a protic or Lewis acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
1.1.2. Cyclization and Multicomponent Reactions
More advanced strategies, such as three-component reactions and microwave-assisted synthesis, have been developed to increase efficiency and access more complex derivatives.[2] For example, a microwave-assisted approach has been utilized for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from 3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazoles under solvent-free conditions.[2] These methods often offer advantages in terms of reaction time, yield, and environmental impact.
Caption: Key synthetic routes to the pyrazolo[1,5-a]pyrimidine core.
A Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core has found immense utility as a scaffold for protein kinase inhibitors, a critical class of drugs in targeted cancer therapy.[2][3] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[3] The pyrazolo[1,5-a]pyrimidine scaffold acts as an excellent ATP-competitive inhibitor, mimicking the purine core of ATP and forming crucial hydrogen bonds with the kinase hinge region.[4]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as important targets in oncology.[5] Notably, two of the three marketed drugs for cancers driven by NTRK gene fusions, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core.[5][6] This highlights the scaffold's effectiveness in this context. The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the Trk active site, which is a key determinant of binding affinity.[5]
Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the pyrazolo[1,5-a]pyrimidine core can significantly impact potency and selectivity. For example, the addition of a picolinamide group at the 3-position and a substituted pyrrolidine at the 5-position has been shown to enhance Trk inhibitory activity.[5]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer treatment. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of CDK inhibitors.[7][8] For instance, Milciclib, a pyrazolo[1,5-a]pyrimidine-based compound, has shown activity against multiple CDKs and has been investigated in clinical trials.[8] The design of these inhibitors often involves modifying the scaffold to achieve selectivity for specific CDK isoforms, thereby minimizing off-target effects.[7]
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a wide range of other kinase targets, including:
-
CK2: 5-anilinopyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CK2 kinase, demonstrating in vivo activity.[9]
-
Pim Kinases: The scaffold has been used to develop potent, pan-Pim inhibitors.[10]
-
CHK1: A template-based approach has led to the discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors.[11]
-
SRC Kinase: Novel pyrazolopyrimidines have been developed with high potency and selectivity for SRC family kinases.[4]
-
TTK: A scaffold hopping approach led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent TTK inhibitors, culminating in the identification of the clinical candidate CFI-402257.[12]
Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Beyond Kinases: A Scaffold for Diverse Biological Targets
While the pyrazolo[1,5-a]pyrimidine core is most renowned for its application in kinase inhibition, its privileged nature allows it to interact with a broader range of biological targets. This versatility underscores its importance in drug discovery.
Allosteric Modulators
Targeting allosteric sites on proteins is an emerging strategy in drug development that can offer higher selectivity and a lower risk of off-target effects compared to orthosteric modulators.[13] The pyrazolo[1,5-a]pyrimidine scaffold has been explored as a core structure in the development of allosteric modulators, further expanding its therapeutic potential.[13]
Other Therapeutic Areas
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are not limited to oncology. This scaffold has been investigated for a variety of other therapeutic applications, including:
-
Anti-infective agents [14]
-
Anti-inflammatory agents [14]
-
Central nervous system (CNS) agents [14]
-
Carbonic Anhydrase inhibitors [15]
-
Aryl Hydrocarbon Receptor (AHR) antagonists [16]
This broad range of activities solidifies the classification of the pyrazolo[1,5-a]pyrimidine core as a truly privileged scaffold.[14]
Case Studies: From Scaffold to Clinical Success
The journey of a privileged scaffold from a chemical curiosity to a life-saving drug is a testament to the power of medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core has several such success stories.
| Drug/Candidate | Target(s) | Indication | Key Features |
| Larotrectinib | TrkA, TrkB, TrkC | NTRK fusion-positive solid tumors | Potent and selective Trk inhibitor with a pyrazolo[1,5-a]pyrimidine core.[5] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | Multi-kinase inhibitor featuring the pyrazolo[1,5-a]pyrimidine scaffold.[5] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | Second-generation inhibitor designed to overcome resistance mutations.[5][6] |
| Selitrectinib | TrkA, TrkB, TrkC | NTRK fusion-positive solid tumors | A macrocyclic Trk inhibitor based on the pyrazolo[1,5-a]pyrimidine core.[5][6] |
| CFI-402257 | TTK | Cancer | Potent and selective TTK inhibitor identified through scaffold hopping.[12] |
| Milciclib | CDKs | Cancer | Orally active CDK inhibitor with broad activity.[8] |
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine core continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Development of more selective inhibitors: While the scaffold can be promiscuous, fine-tuning its substituents can lead to highly selective inhibitors for specific targets, reducing off-target toxicity.[3]
-
Overcoming drug resistance: The development of next-generation inhibitors, such as Repotrectinib, that can overcome resistance mutations is a critical area of research.[3][5]
-
Exploration of new biological targets: The inherent drug-like properties of the pyrazolo[1,5-a]pyrimidine core suggest that it may be effective against a wider range of targets than is currently known.[3][14]
-
Application of novel synthetic methodologies: The use of green chemistry and more efficient synthetic routes will continue to be important for the sustainable development of new drugs based on this scaffold.[2]
References
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Mahajan, A. T., Shivani, Kumar Datusalia, A., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
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Cherukupalli, S., Karpoormath, R., Chandrasekaran, B., Hampannavar, G. A., Thapliyal, N., & Palakollu, V. N. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 126, 298-352. [Link]
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González-García, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 7829-7848. [Link]
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McConnell, D. B., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters, 4(8), 732-737. [Link]
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Liu, Y., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(7), 804-809. [Link]
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Mahajan, A. T., Shivani, Kumar Datusalia, A., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
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Dwyer, M. P., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorganic & Medicinal Chemistry Letters, 21(1), 467-470. [Link]
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Angeli, A., et al. (2021). Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128309. [Link]
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Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 14(11), 2217-2226. [Link]
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Pu, F., Tao, A., Ning, C., & Xu, J. (2023). Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals, 54(6), 825-834. [Link]
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Li, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Organic Synthesis, 20(1), 1-20. [Link]
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Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]
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Terungwa, I., et al. (2025). Pyrazolo[1,5-a]pyrimidine-based drug candidates. ResearchGate. [Link]
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Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. [Link]
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Wójcik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6543. [Link]
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Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(18), 6683. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5- a ]pyrimidine and imidazo[1,2- b ]pyrazole derivatives based isoxazole. ResearchGate. [Link]
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"X-ray crystal structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate"
An In-depth Technical Guide to the X-ray Crystal Structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
This guide provides a comprehensive technical overview of the methodologies and structural insights related to the X-ray crystal structure of this compound. The content is structured to provide researchers, scientists, and drug development professionals with an expert-level understanding of the process, from synthesis to structural analysis and its implications in medicinal chemistry.
While a publicly deposited crystal structure for this specific molecule is not available, this document outlines a scientifically rigorous and plausible approach. The experimental protocols and structural analyses are based on established crystallographic principles and data from closely related pyrazolo[1,5-a]pyrimidine analogues.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry.[1] Its synthetic versatility allows for extensive structural modifications, making it a cornerstone for combinatorial library design and drug discovery.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, most notably as potent protein kinase inhibitors in targeted cancer therapy.[3][4] Compounds bearing this core have been investigated as inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs), EGFR, and Tropomyosin receptor kinases (Trks), playing a crucial role in regulating cell proliferation and signaling pathways often dysregulated in cancer.[4][5][6]
Determining the three-dimensional atomic structure via single-crystal X-ray crystallography is paramount.[7] It provides definitive proof of molecular constitution, reveals subtle conformational details, and, most importantly, elucidates the non-covalent interactions that govern how molecules recognize each other in the solid state.[8] This information is invaluable for structure-activity relationship (SAR) studies, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and bioavailability.[5]
PART 1: From Synthesis to Single Crystal
Synthesis of this compound
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound.[1] A common and efficient route involves reacting a 5-amino-1H-pyrazole with a β-dicarbonyl compound or its equivalent.[3]
Exemplary Protocol: A mixture of a 5-aminopyrazole-4-carboxylate ester and a suitable 1,3-dielectrophile, such as diethyl malonate, is heated in a high-boiling solvent like acetic acid or under basic conditions with a reagent like sodium ethanolate.[9][10] The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system. The final product is typically isolated by filtration after cooling and purified by recrystallization from an appropriate solvent like ethanol or a DMF/water mixture.[11]
Protocol for Single-Crystal Growth
Obtaining a diffraction-quality single crystal is often the most challenging step in a crystallographic study.[8] The crystal must be of sufficient size (ideally >0.1 mm in all dimensions) and possess a high degree of internal order.[7]
Step-by-Step Crystallization via Slow Evaporation:
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent. Common solvents for this class of molecules include ethanol, ethyl acetate, dimethylformamide (DMF), or a mixture thereof.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for very slow evaporation of the solvent.
-
Observation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.[12]
PART 2: X-ray Diffraction and Structure Determination Workflow
The determination of a crystal structure is a multi-step process that transforms diffraction data into a refined 3D atomic model. The workflow described below utilizes the widely adopted SHELX software suite for structure solution and refinement.[13]
Experimental Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms.[14] Data are collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[14] A series of diffraction images are recorded as the crystal is rotated.
Data Reduction and Structure Solution
The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for experimental factors (e.g., Lorentz and polarization effects). The resulting data file (an .hkl file) contains the indices (h,k,l) and intensity for each reflection.
The structure is then solved using direct methods, a technique that is highly effective for small molecules.[8] This step determines the initial phases of the structure factors, leading to a preliminary electron density map from which an initial molecular model can be built.
Structure Refinement
The initial model is refined against the experimental diffraction data using a full-matrix least-squares procedure, commonly performed with the SHELXL program.[15][16] This iterative process optimizes the atomic coordinates, displacement parameters (describing atomic vibrations), and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by metrics such as the R1 factor and the goodness-of-fit (GooF).
Diagram 1: Experimental Workflow
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"tautomerism in 7-hydroxypyrazolo[1,5-a]pyrimidines"
An In-Depth Technical Guide to Tautomerism in 7-Hydroxypyrazolo[1,5-a]pyrimidines for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its biological activity is profoundly influenced by the placement and nature of its substituents. Among the most critical and often overlooked aspects is the tautomeric nature of hydroxylated derivatives. This guide provides an in-depth exploration of the tautomerism in 7-hydroxypyrazolo[1,5-a]pyrimidines, a phenomenon that dictates the molecule's structure, reactivity, and interaction with biological targets. We will dissect the principal tautomeric forms, the factors governing their equilibrium, and the definitive experimental and computational methodologies required for their characterization. This document serves as a technical resource for researchers in medicinal chemistry, structural biology, and drug development, offering both foundational principles and actionable protocols.
The Structural Landscape: Principal Tautomers
The term "7-hydroxypyrazolo[1,5-a]pyrimidine" often belies a more complex structural reality. The molecule typically exists as a dynamic equilibrium between at least three plausible tautomeric forms.[5] The relative population of these tautomers is not fixed but is instead a function of the molecule's environment (e.g., solid state vs. solution), the solvent employed, and the electronic nature of other substituents on the heterocyclic core.
The three principal tautomers are:
-
The 7-Hydroxy (Enol) Form (A): An aromatic structure featuring an exocyclic hydroxyl group.
-
The Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Keto) Form (B): A non-aromatic pyrimidine ring with a proton on the N4 nitrogen. This is a lactam structure.
-
The Pyrazolo[1,5-a]pyrimidin-7(1H)-one (Keto) Form (C): An alternative keto form where the proton resides on the N1 nitrogen of the pyrazole ring.
Understanding which form predominates is critical, as the arrangement of hydrogen bond donors and acceptors is a key determinant of a molecule's binding affinity to a protein target.[5]
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"electronic properties of the pyrazolo[1,5-a]pyrimidine ring system"
An In-Depth Technical Guide to the Electronic Properties of the Pyrazolo[1,5-a]pyrimidine Ring System
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has emerged as a cornerstone scaffold in modern medicinal chemistry and materials science.[1] Its unique electronic architecture, arising from the fusion of a π-excessive pyrazole ring with a π-deficient pyrimidine ring, imparts a highly tunable and versatile set of properties.[2] This guide provides a comprehensive exploration of the core electronic characteristics of this scaffold. We will dissect its fundamental structure, analyze how electron distribution dictates chemical reactivity, and examine how strategic substitutions can modulate its properties for specific applications, from potent protein kinase inhibitors to advanced fluorophores.[1][3] This document serves as a technical resource, integrating established principles with field-proven insights to empower researchers in the rational design of novel pyrazolo[1,5-a]pyrimidine-based molecules.
The Core Electronic Architecture
The pyrazolo[1,5-a]pyrimidine system is a planar, aromatic, bicyclic N-heterocycle.[1] Its defining electronic feature is the juxtaposition of two distinct heterocyclic rings: the five-membered pyrazole and the six-membered pyrimidine.
-
Pyrazole Ring (Positions 1-4, 7a): This ring is considered "π-excessive," meaning it possesses more π-electrons than atoms in the ring system, contributed by the two nitrogen atoms. This results in a higher electron density compared to a benzene ring, making it the more nucleophilic component of the scaffold.
-
Pyrimidine Ring (Positions 4-7, 7a): This ring is "π-deficient." The presence of two electronegative nitrogen atoms at positions 4 and 6 withdraws electron density from the ring's carbon atoms, rendering them electrophilic.
This intrinsic electronic dichotomy is the primary driver of the scaffold's chemical behavior and its utility in molecular design. The delocalized π-system across both rings provides a rigid, planar framework that is highly amenable to chemical modification.[4]
Caption: Core structure and electronic regions of the pyrazolo[1,5-a]pyrimidine scaffold.
Chemical Reactivity: A Tale of Two Rings
The scaffold's dual electronic nature creates distinct and predictable sites for chemical reactions, which is fundamental to the synthesis of diverse derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at positions C5 and C7. This is one of the most common and powerful methods for functionalizing the core.[1] The reaction proceeds readily when a leaving group (typically a halogen) is present at these positions.
Causality: The electron-withdrawing effect of the ring nitrogens (N4 and N6) stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the substitution. This makes the reaction significantly more facile than on a standard benzene ring.
-
Common Nucleophiles: A wide array of nucleophiles can be employed, including aromatic and alkyl amines, alkoxides, and thiols, allowing for the introduction of diverse functional motifs.[1][5]
Electrophilic Aromatic Substitution (SEAr)
Conversely, electrophilic attack preferentially occurs on the electron-rich pyrazole ring. The primary site for substitution is typically the C3 position, which is activated by the adjacent nitrogen atoms.[6]
-
Common Reactions: Halogenation (e.g., with NBS or Br₂), nitration (HNO₃/H₂SO₄), and formylation are well-established electrophilic substitutions on this ring system.[6][7][8] The precise regioselectivity can be influenced by pre-existing substituents on the scaffold.
Cycloaddition Reactions
The pyrazole moiety contains double bonds that can participate in pericyclic reactions. Notably, the C3=C3a bond (using IUPAC numbering, equivalent to the bond between positions 3 and 3a in the systematic name) has been shown to react as a dipolarophile in 1,3-dipolar cycloaddition reactions with reagents like nitrile oxides to form isoxazoline-fused derivatives.[9] This reactivity opens pathways to complex polycyclic structures that are otherwise difficult to access.
Caption: Primary sites of chemical reactivity on the pyrazolo[1,5-a]pyrimidine scaffold.
Strategic Modulation of Electronic Properties
The true power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its tunability. The introduction of substituents with varying electronic properties (electron-donating groups, EDGs, and electron-withdrawing groups, EWGs) allows for the fine-tuning of the molecule's overall electron distribution, profoundly impacting its biological and physical properties.[4]
Impact on Biological Activity: Structure-Activity Relationships (SAR)
In drug development, substitutions are not arbitrary; they are rational design choices to optimize interactions with a biological target, typically a protein's binding pocket. The pyrazolo[1,5-a]pyrimidine core itself often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of protein kinases.[10] The substituents then provide potency, selectivity, and favorable pharmacokinetic properties.
| Position | Substituent Type & Function | Example Target(s) & Rationale | References |
| C3 | H-bond acceptors (e.g., carboxamide, picolinamide, carbonitrile) | TrkA, Pim-1: These groups can form additional hydrogen bonds within the active site, significantly enhancing binding affinity. | [10][11] |
| C5 | Aryl or heteroaryl groups (often with fluorine) | Trk, PI3Kδ: These bulky groups extend into hydrophobic pockets, increasing potency. Fluorine can form specific interactions (e.g., with Asn655 in Trk) and improve metabolic stability. | [5][10] |
| C7 | Amino, morpholine, or other polar groups | PI3Kδ, Trk: These groups often extend towards the solvent-exposed region of the binding site, improving solubility and allowing for further modification to tune ADME properties. | [5][10] |
Impact on Photophysical Properties: Engineering Fluorophores
The scaffold's electronic architecture makes it an excellent platform for creating fluorophores. By installing an EDG on one part of the molecule and an EWG on another, a "push-pull" system can be established. Upon photoexcitation, this arrangement facilitates an Intramolecular Charge Transfer (ICT) from the electron-rich portion to the electron-poor portion. This ICT state is often highly emissive.
A comprehensive study demonstrated that placing EDGs (like methoxy) at the C7 position dramatically improves both absorption and emission, leading to high fluorescence quantum yields (up to 0.97).[12] Conversely, EWGs at this position result in low emission. This predictable, tunable behavior makes these compounds highly attractive for applications in chemosensors and bio-imaging.[12][13]
| Substituent at C7 | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Key Observation | Reference |
| -NO₂ (EWG) | 3,320 | 0.01 | EWG at C7 quenches fluorescence. | [12] |
| -H | 13,803 | 0.40 | The unsubstituted core is moderately fluorescent. | [12] |
| -OCH₃ (EDG) | 16,982 | 0.97 | Strong EDG at C7 creates a highly efficient fluorophore via ICT. | [12] |
| -N(CH₃)₂ (Strong EDG) | 20,593 | 0.81 | Strong EDG significantly enhances absorption and maintains high emission. | [12] |
Methodologies for Characterization
A multi-faceted approach combining computational and experimental techniques is essential for fully understanding and predicting the electronic properties of novel pyrazolo[1,5-a]pyrimidine derivatives.
Computational Chemistry Workflow
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for predicting electronic structure and properties before undertaking synthesis.[12][14]
Caption: A typical DFT/TD-DFT workflow for analyzing pyrazolo[1,5-a]pyrimidine derivatives.
Expert Insight: The choice of functional and basis set (e.g., B3LYP/6-311+G**) is critical. It is best practice to validate the chosen computational method against known experimental data for a similar compound to ensure the predictive accuracy of the model.[14]
Experimental Protocol: Fluorescence Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield (ΦF), a critical parameter for assessing the efficiency of a fluorophore.
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.
Materials & Equipment:
-
Fluorometer and UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
-
Test pyrazolo[1,5-a]pyrimidine compound
-
Reference standard (e.g., Coumarin 153 in ethanol, ΦF = 0.53)[12]
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
Step-by-Step Methodology:
-
Solution Preparation: Prepare a series of dilute solutions (typically 5-6) of both the test compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λex). The excitation wavelength should be the same for the sample and the standard.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same λex. Ensure experimental parameters (e.g., slit widths) are kept constant.
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (Area) for each spectrum.
-
Plot integrated fluorescence intensity versus absorbance for both the test compound and the reference standard. The plots should be linear.
-
Determine the gradient (slope) of each line. Let these be Gradsample and Gradref.
-
-
Quantum Yield Calculation: Use the following equation:
Φsample = Φref × (Gradsample / Gradref) × (η²sample / η²ref)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used for sample and reference, this term cancels out).
-
Trustworthiness: This ratiometric method is self-validating. The linearity of the intensity vs. absorbance plots confirms that the measurements were made in a concentration range where Beer's Law is obeyed and inner filter effects are negligible.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine ring system is a privileged and electronically versatile scaffold. Its inherent fusion of a π-excessive pyrazole with a π-deficient pyrimidine ring provides predictable and exploitable sites for chemical modification. This allows for the rational design of molecules with finely tuned electronic properties, leading to potent and selective drug candidates or highly efficient optical materials.[10][12]
Future research will undoubtedly focus on leveraging this deep understanding to address current challenges. In medicinal chemistry, this includes designing next-generation inhibitors that can overcome drug resistance and have improved selectivity profiles.[3] In materials science, the focus will be on creating novel solid-state emitters and highly sensitive chemosensors by further refining the scaffold's "push-pull" electronic characteristics.[1] The continued synergy between synthetic chemistry, biological evaluation, and computational modeling will ensure that the pyrazolo[1,5-a]pyrimidine core remains a fertile ground for discovery.
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. Available at: [Link]
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Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. (2020). ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). National Institutes of Health. Available at: [Link]
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Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Publications. Available at: [Link]
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Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2011). PubMed. Available at: [Link]
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Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2023). Arabian Journal of Chemistry. Available at: [Link]
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In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). PubMed. Available at: [Link]
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A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. (2022). ResearchGate. Available at: [Link]
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Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (2012). PubMed Central. Available at: [Link]
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogues
Introduction: The Ascendancy of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic N-heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules.[1] The versatility of this scaffold allows for structural modifications at multiple positions (2, 3, 5, 6, and 7), enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogues, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the nuances of how specific structural alterations influence activity against a range of biological targets, supported by experimental data and protocols.
The significance of the pyrazolo[1,5-a]pyrimidine scaffold is underscored by its presence in numerous marketed drugs and clinical candidates.[2][3][4] These compounds have demonstrated therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and central nervous system (CNS) conditions.[3][4][5] Their ability to modulate the activity of key enzymes and receptors, particularly protein kinases, has been a major driver of their extensive investigation.[5][6]
This guide will be structured to provide a comprehensive overview of the SAR of pyrazolo[1,5-a]pyrimidine analogues, with a focus on key therapeutic targets. We will begin by examining their role as protein kinase inhibitors, a major area of their application, followed by their activity as phosphodiesterase inhibitors and modulators of other important biological targets. For each class, we will dissect the key structural features that govern their biological activity.
I. The Pyrazolo[1,5-a]pyrimidine Core: A General Overview of Substitution Patterns
The pyrazolo[1,5-a]pyrimidine scaffold offers multiple points for substitution, each contributing uniquely to the overall pharmacological profile of the molecule. The general synthesis often involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds, allowing for the introduction of diverse substituents.[1]
Caption: General structure of the pyrazolo[1,5-a]pyrimidine core with key substitution points.
II. Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors: A Dominant Therapeutic Class
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrazolo[1,5-a]pyrimidines have proven to be a rich source of potent and selective protein kinase inhibitors, acting as both ATP-competitive and allosteric inhibitors.[5][6]
A. Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy.[2][7] Notably, two of the three marketed drugs for NTRK fusion cancers are based on the pyrazolo[1,5-a]pyrimidine nucleus.[2][7]
A key SAR insight for Trk inhibition is the crucial role of the pyrazolo[1,5-a]pyrimidine core in forming a hinge interaction with the Met592 residue in the kinase domain.[7]
| Compound | R3 | R5 | TrkA IC50 (nM) | Reference |
| 8 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [7] |
| 9 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [7] |
| 20 | Varies | Varies | >0.02 | [7] |
| 21 | Varies | Varies | >0.02 | [7] |
| 23 | Varies | Varies | 0.1 (KM12 cell) | [7] |
| 24 | Varies | Varies | 0.2 (KM12 cell) | [7] |
Key SAR Observations for Trk Inhibitors:
-
Position 3: The presence of an amide bond, such as in picolinamide, at this position significantly enhances activity.[7]
-
Position 5: Substitution with groups like 2,5-difluorophenyl-substituted pyrrolidine further increases Trk inhibition.[7]
-
Fluorine Incorporation: The addition of fluorine can enhance interactions with key residues like Asn655.[7]
-
Hydrophobic Interactions: A pyridine ring can support hydrophobic interactions, contributing to overall potency.[7]
B. Pim-1 Kinase Inhibitors
Pim-1 kinase is an attractive target for cancer therapy due to its role in abnormal cell growth.[8] Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective Pim-1 inhibitors.[8] Systematic modifications around the core have led to compounds with nanomolar inhibitory activity.[8]
Starting from an initial hit, compound 1 (IC50 = 45 nM), optimization of substituents at the 3- and 5-positions was investigated.[8]
| Compound | R3 | R5 | Pim-1 IC50 (nM) | Reference |
| 1 | Substituted Phenyl | Substituted Amino | 45 | [8] |
| 9a/b | Varies | Varies | Potent (cell-based) | [8] |
| 11a/b | Varies | Varies | Potent (cell-based) | [8] |
Key SAR Observations for Pim-1 Inhibitors:
-
The pyrazolo[1,5-a]pyrimidine scaffold itself interacts selectively with Pim-1.[8]
-
A convenient synthesis allows for diverse substitutions at the 3- and 5-positions to optimize potency.[8]
C. Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is an emerging target for anticancer drugs due to its role in transcriptional regulation.[9] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective CDK9 inhibitors, starting from the multi-kinase inhibitor PIK-75.[9]
| Compound | R-groups | CDK9 Activity | Selectivity | Reference |
| 18b | Varies | Potent | Greater than PIK-75 | [9] |
Key SAR Observations for CDK9 Inhibitors:
-
The pyrazolo[1,5-a]pyrimidine nucleus serves as a suitable scaffold for developing selective CDK9 inhibitors.[9]
D. Casein Kinase 2 (CK2) Inhibitors
CK2 is another important kinase target in oncology.[10] The design and synthesis of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 have been reported.[10]
Key SAR Observations for CK2 Inhibitors:
-
Position 7: Introduction of a 7-oxetan-3-yl amino group led to lower lipophilicity and reduced off-target effects.[10]
-
Hinge Binding: X-ray crystallography revealed that the N2 of the pyrazolo[1,5-a]pyrimidine core and the C7 NH interact with the hinge region of the ATP-binding pocket.[10]
III. Pyrazolo[1,5-a]pyrimidines as Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases.[11][12]
A new series of pyrazolo[1,5-a]pyrimidines was identified with moderate PDE4 inhibitory activity (IC50 = 165 nM for compound 1 ).[11] Optimization at positions 2, 3, 6, and 7 led to compound 10 with high in vitro activity (IC50 = 0.7 nM).[11]
| Compound | Modifications | PDE4 IC50 (nM) | Reference |
| 1 | Initial Hit | 165 | [11] |
| 10 | Optimized at C2, C3, C6, C7 | 0.7 | [11] |
| 13c | AI-driven design | 2.7 | [12] |
| T3700 | Hit | 725 | [12] |
Key SAR Observations for PDE4 Inhibitors:
-
Multi-position Optimization: Simultaneous optimization at positions 2, 3, 6, and 7 is crucial for achieving high potency.[11]
-
Cyclization: Cyclization of a primary amide to the 5-position of the scaffold can lead to a significant enhancement in activity.[11]
-
Halogen-binding and Metal-coordination: A unique synergistic network involving halogen-binding and metal-coordination can significantly influence PDE4 inhibitory activity, as seen in the 268-fold potency enhancement of compound 13c over the initial hit.[12]
IV. Diverse Biological Activities of Pyrazolo[1,5-a]pyrimidine Analogues
Beyond kinase and PDE inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for a wide range of other biological activities.
A. Antitubercular Agents
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antitubercular leads.[13][14] A focused library of analogues was synthesized to explore the SAR and improve activity against Mycobacterium tuberculosis.[13]
Key SAR Observations for Antitubercular Agents:
-
Methylation of the core scaffold at the oxygen or nitrogen resulted in a loss of activity, highlighting the importance of the core structure.[13]
B. Anxiolytic Agents (GABA-A Receptor Modulators)
Certain pyrazolo[1,5-a]pyrimidines have been investigated as anxiolytic agents that act as modulators of the GABA-A receptor.[4][15][16] These compounds are of interest as they may offer anxioselective effects with reduced sedation compared to classical benzodiazepines.[4][16]
-
The anxioselective agent DOV 51892 was found to be more efficacious than diazepam at enhancing GABA-gated currents at α1 subunit-containing GABA-A receptors.[16]
C. Neuropeptide Y1 (NPY Y1) Receptor Antagonists
A novel series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as NPY Y1 receptor antagonists, which have potential applications in regulating food intake and blood pressure.[17]
Key SAR Observations for NPY Y1 Receptor Antagonists:
-
Position 3: Trisubstituted aryl groups at C3 are important for high binding affinity.[17]
-
Position 7: A substituted 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moiety at C7 also contributes to high affinity and selectivity.[17]
V. Experimental Protocols
To provide practical insights, this section details representative experimental procedures for the synthesis of a key pyrazolo[1,5-a]pyrimidine scaffold and a common biological assay.
A. Synthesis of a 3-Aryl-5-chloro-pyrazolo[1,5-a]pyrimidine Intermediate
This protocol describes a common synthetic route to access a versatile intermediate for further derivatization.[8]
Step 1: Synthesis of 3-(dimethylamino)-2-(phenyl)acrylonitrile Aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal and refluxed.[8]
Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine The resulting acrylonitrile is reacted with hydrazine and glacial acetic acid in ethanol under reflux to yield the aminopyrazole.[8]
Step 3: Synthesis of 3-phenylpyrazolo[1,5-a]pyrimidinone The aminopyrazole is cyclized with N-methyl uracil in the presence of sodium ethoxide in ethanol under reflux.[8]
Step 4: Chlorination to 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine The pyrimidone is chlorinated using POCl3 without a solvent to yield the final intermediate.[8]
Caption: Synthetic workflow for a key pyrazolo[1,5-a]pyrimidine intermediate.
B. In Vitro Protein Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine analogues against a target protein kinase.
1. Reagents and Materials:
-
Purified recombinant target kinase
-
Substrate peptide or protein
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (pyrazolo[1,5-a]pyrimidine analogues) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the assay buffer, the target kinase, and the substrate.
-
Add the diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, with ADP-Glo™, the amount of ADP produced is quantified via a luminescence-based assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
VI. Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established its importance in medicinal chemistry, yielding a multitude of potent and selective modulators of various biological targets.[1][5] The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of new and improved therapeutic agents.[6]
Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: A persistent challenge in cancer therapy is the emergence of drug resistance.[5] The design of novel pyrazolo[1,5-a]pyrimidine analogues that can overcome resistance mutations in kinases is a critical area of investigation.[7]
-
Improving Selectivity: Enhancing the selectivity of these compounds for their intended target over other related proteins is crucial for minimizing off-target effects and improving safety profiles.[5]
-
Exploring New Biological Space: While kinase inhibition has been a major focus, the diverse biological activities of this scaffold suggest that it holds promise for a wider range of therapeutic applications.[3] Further exploration of its potential against novel targets is warranted.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024, July 29). PubMed.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021, January 6). ACS Infectious Diseases.
- Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies. (n.d.). PubMed.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.).
- An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021, August 31).
- Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016, January 15).
- Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. (n.d.).
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021, February 12). PubMed.
- The anxioselective agent 7-(2-chloropyridin-4-yl)pyrazolo-[1,5-a]-pyrimidin-3-yl](pyridin-2-yl)methanone (DOV 51892) is more efficacious than diazepam at enhancing GABA-gated currents at alpha1 subunit-containing GABAA receptors. (n.d.). PubMed.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Pyrazolopyrimidine. (n.d.). Wikipedia.
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2013, July 3). NIH.
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2013, July 15). R Discovery.
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- Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (n.d.).
- Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity. (2017, December 14). PubMed.
- Exmples of pyrazolopyridine-based PDE5 inhibitors. (n.d.).
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing.
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- Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. (n.d.). PubMed.
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Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of pyrazolo[1,5-a]pyrimidines using microwave-assisted organic synthesis (MAOS). This guide delves into the mechanistic underpinnings of the synthesis, offers detailed, field-proven protocols, and explains the rationale behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
The pyrazolo[1,5-a]pyrimidine core is a significant N-heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including potent protein kinase inhibitors for targeted cancer therapy.[1][2][3] These compounds have shown efficacy against kinases such as CK2, EGFR, and B-Raf, making them highly valuable in drug discovery programs.[1][2][4]
Traditional methods for synthesizing these scaffolds often involve lengthy reaction times, harsh conditions, and can result in moderate yields with the formation of by-products.[5] Microwave-assisted synthesis has emerged as a transformative green chemistry technique that overcomes many of these limitations.[6][7] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][4] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] The primary advantages of MAOS include significantly shorter reaction times, higher product yields, improved product purity, and milder reaction conditions, all of which contribute to a more environmentally friendly process.[6][7][8]
This document will provide detailed protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, focusing on common and efficient pathways such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds and multicomponent reactions.
The General Reaction Mechanism: A Stepwise Look at Pyrazolo[1,5-a]pyrimidine Formation
The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or a synthetic equivalent). The reaction proceeds through a well-established mechanism involving a sequence of condensation and cyclization steps.
The proposed mechanism, which is significantly accelerated by microwave irradiation, is as follows:
-
Initial Condensation: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a vinylogous amide intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen atom (N1) of the pyrazole ring then acts as a nucleophile, attacking the second carbonyl group of the former dicarbonyl moiety.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
The regioselectivity of the reaction is influenced by the nature of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound.
Below is a general mechanistic workflow illustrated using Graphviz.
Caption: General reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
The following protocols are designed for use with a dedicated microwave reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Two-Component Synthesis of 7-Aryl-Substituted Pyrazolo[1,5-a]pyrimidines
This protocol details the solvent-free, microwave-assisted cyclocondensation of 5-aminopyrazoles with β-enaminones, which are synthetic equivalents of 1,3-dicarbonyls. This method is noted for its high efficiency and regioselectivity.[9]
Materials and Equipment:
-
5-Amino-3-(aryl)-1H-pyrazole
-
β-Enaminone (e.g., 3-(dimethylamino)-1-(aryl)prop-2-en-1-one)
-
Microwave reactor (e.g., Anton Paar Monowave series)
-
10 mL microwave vial with a magnetic stir bar
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for work-up
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial, add the 5-amino-3-(aryl)-1H-pyrazole (1.0 mmol) and the β-enaminone (1.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The resulting solid is often pure enough for most applications. For higher purity, the crude product can be recrystallized from ethanol.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Optimization:
-
Solvent-Free Conditions: The absence of a solvent enhances the efficiency of microwave heating and simplifies the work-up process, aligning with green chemistry principles.[4][6]
-
Microwave Heating: The rapid and uniform heating provided by microwaves significantly accelerates the rate of the condensation and cyclization steps, leading to a drastic reduction in reaction time compared to conventional heating.[1]
-
Temperature Control: Maintaining a temperature of 150°C ensures that the reactants have sufficient energy to overcome the activation barrier for the reaction without causing decomposition.
Below is a workflow diagram for this protocol.
Caption: Workflow for the two-component synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 2: Three-Component, One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines
Multicomponent reactions (MCRs) are highly efficient as they allow for the formation of complex molecules in a single step, reducing waste and saving time.[5][10] This protocol describes a microwave-assisted three-component reaction between a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.[1]
Materials and Equipment:
-
5-Amino-3-(substituted)-1H-pyrazole
-
Aromatic or aliphatic aldehyde
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol or a green solvent like water
-
Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid)
-
Microwave reactor
-
10 mL microwave vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial, combine the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the solvent (2-3 mL). If using a catalyst, add it at this stage.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-140°C for 10-30 minutes. The optimal time and temperature may vary depending on the specific substrates used.
-
Work-up and Purification: After cooling, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
-
Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality and Optimization:
-
One-Pot Approach: Combining all reactants in a single vessel streamlines the synthetic process, improves atom economy, and reduces the need for isolating intermediates.[10][11][12]
-
Solvent Choice: Ethanol is a good choice as it is a polar solvent that couples well with microwaves and can dissolve a wide range of organic substrates. The use of water as a solvent makes the process even more environmentally friendly.[5]
-
Catalysis: While many of these reactions proceed without a catalyst under microwave irradiation, the addition of a catalytic amount of acid can facilitate the initial condensation steps, potentially lowering the required reaction temperature or time.
Below is a workflow diagram for this multicomponent protocol.
Caption: Workflow for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.
Data Presentation: Comparison of Synthetic Protocols
The table below summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, allowing for easy comparison between different approaches.
| Protocol Type | Starting Materials | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Two-Component | 5-Aminopyrazole, β-Enaminone | None | 150 | 4-10 | 90-98 | [4] |
| Two-Component | 5-Aminopyrazole, β-Ketonitrile | None | 120 | 20 | High | [1] |
| Three-Component | 5-Aminopyrazole, Aldehyde, β-Dicarbonyl | Ethanol | 120-140 | 15-30 | 85-95 | [1] |
| Three-Component | 5-Aminopyrazole, Orthoformate, Primary Amine | DMF | 160 | 55 | 60-85 | [10][13] |
| Two-Component | 5-Aminopyrazole, Benzylidene Malononitrile | None | 120 | 20 | High | [1] |
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines, offering a rapid, efficient, and environmentally conscious alternative to conventional methods.[7] The protocols detailed in these notes provide a solid foundation for researchers to produce these valuable heterocyclic compounds. The continued exploration of novel multicomponent reactions and the use of greener solvents under microwave irradiation will undoubtedly lead to even more sustainable and efficient synthetic routes in the future, further accelerating drug discovery and development efforts.
References
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). Vertex AI Search.
- Meera, G., Rohit, K. R., Saranya, S., & Anilkumar, G. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Terungwa, S., et al. (2023).
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022). RSC Publishing.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020).
- Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!.
- Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library.
- Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech.
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. (2025).
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][6][8]triazine and Imidazo[2,1-c][1,2,4. (n.d.). Bentham Science.
-
(PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][6][8]triazine and Imidazo[2,1-c][1,. (2025). ResearchGate.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][10]triazines. (n.d.). National Institutes of Health.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022). PubMed Central.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][10]triazines. (2021). ResearchGate.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.).
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.).
- Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Bentham Science. Xgx8lu9uvF0Rg==)
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One-Pot Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines: A Detailed Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including roles as potent protein kinase inhibitors in targeted cancer therapy.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the one-pot synthesis of functionalized pyrazolo[1,5-a]pyrimidines. It moves beyond simple procedural lists to offer a comprehensive understanding of the underlying chemical principles and practical insights for successful synthesis.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties.[3] Their rigid, planar structure provides a versatile scaffold for chemical modifications, enabling the fine-tuning of their biological activity.[4][5] Notably, these compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The development of efficient and versatile synthetic routes to access a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives is therefore of paramount importance for advancing drug discovery efforts.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages over traditional multi-step approaches. These methods are characterized by higher efficiency, reduced waste generation, and simplified purification procedures, making them highly desirable in both academic and industrial settings.
Synthetic Strategies for One-Pot Access to Pyrazolo[1,5-a]pyrimidines
Several powerful one-pot strategies have been developed for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common and effective approaches are detailed below.
Three-Component Condensation Reactions
Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis, allowing for the rapid construction of complex molecules from simple precursors. For pyrazolo[1,5-a]pyrimidines, the most widely adopted three-component strategy involves the reaction of a 5-aminopyrazole, a β-dicarbonyl compound (or its equivalent), and an aldehyde.[1]
Mechanism and Rationale: This reaction typically proceeds through an initial condensation of the β-dicarbonyl compound with the aldehyde to form a Knoevenagel adduct, which then undergoes a Michael addition with the 5-aminopyrazole. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazolo[1,5-a]pyrimidine core. The choice of catalyst, often a Lewis acid or a base, can significantly influence the reaction rate and yield.
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Application Notes & Protocols: Development of Cell-Based Assays for Pyrazolo[1,5-a]pyrimidine Screening
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust cell-based screening cascade for compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold. Recognizing the prevalence of this scaffold in modern kinase inhibitor discovery, this guide details a multi-tiered strategy from primary high-throughput screening to secondary, mechanism-of-action assays. We provide detailed, step-by-step protocols for a NanoBRET™ Target Engagement assay, a CellTiter-Glo® cytotoxicity counter-screen, and a phospho-protein Western blot analysis for hit validation. The rationale behind experimental choices, quality control metrics, and data interpretation is explained to ensure scientific integrity and reproducibility.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile synthetic accessibility and potent biological activities.[1][2][3] This structure has been successfully incorporated into numerous small molecules targeting a wide array of protein families. A significant body of research highlights its particular utility in the development of protein kinase inhibitors (PKIs), which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][2] Compounds based on this scaffold have been shown to act as both ATP-competitive and allosteric inhibitors for critical oncology targets such as Tropomyosin receptor kinases (Trks), EGFR, B-Raf, and various Cyclin-Dependent Kinases (CDKs).[1][2][4]
Given the intracellular nature of these targets, cell-based assays are indispensable for screening pyrazolo[1,5-a]pyrimidine libraries. Unlike traditional biochemical assays which use purified proteins, cell-based assays provide a more physiologically relevant context, accounting for critical factors like cell permeability, off-target effects, and engagement with the target protein in its native environment.[5][6][7] This guide outlines a robust workflow to identify and validate novel inhibitors from such libraries.
Assay Development Strategy: A Multi-Tiered Approach
A successful screening campaign requires a strategic, multi-step approach known as a screening funnel. This strategy is designed to efficiently sift through a large library of compounds to identify a small number of high-quality, validated hits, thereby minimizing wasted resources on false positives.
The core principles of this strategy are:
-
Primary Screen: A high-throughput assay designed to rapidly identify all compounds that interact with the target of interest.
-
Counter-Screen: An assay used to filter out compounds that produce a signal in the primary screen through undesirable mechanisms, such as cytotoxicity.
-
Secondary/Orthogonal Assays: Lower-throughput, more detailed assays to confirm the mechanism of action and validate the biological effect of the primary hits.[8]
Caption: High-level workflow of a typical screening funnel.
Primary Screening: Identifying Bioactive Compounds
The goal of the primary screen is to measure the direct interaction, or "target engagement," of library compounds with the kinase of interest inside a living cell. For this purpose, Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET™, are exceptionally powerful.[9][10]
Principle of the NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein in intact cells.[11] The assay uses a target kinase genetically fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the kinase's active site is added and acts as the energy acceptor.[9] When the tracer is bound to the kinase, its close proximity to the NanoLuc® fusion results in a high BRET signal. A library compound that enters the cell and binds to the kinase will compete with and displace the tracer, leading to a measurable decrease in the BRET signal.[9][11] This allows for a quantitative assessment of intracellular compound affinity.
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted for a generic kinase target (e.g., "Kinase-X") expressed in HEK293 cells and assumes a 96-well plate format.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid DNA for NanoLuc®-Kinase-X fusion protein
-
Kinase-X specific NanoBRET™ Tracer
-
Pyrazolo[1,5-a]pyrimidine compound library (typically at 10 mM in DMSO)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well assay plates
Procedure:
-
Cell Transfection (Day 1):
-
Prepare a DNA/transfection reagent complex in Opti-MEM™ by mixing 9 parts carrier DNA with 1 part NanoLuc®-Kinase-X plasmid DNA. Add FuGENE® HD reagent at a 1:3 ratio (µg DNA:µL reagent) and incubate for 20 minutes at room temperature.[12]
-
Add the transfection complex to a suspension of HEK293 cells (2 x 10^5 cells/mL) and culture for 24 hours at 37°C, 5% CO2.[9]
-
-
Assay Preparation (Day 2):
-
Collect, wash, and resuspend the transfected cells in Opti-MEM™. Adjust the cell density to 2 x 10^5 cells/mL.[9]
-
Prepare a 2X Tracer solution in Opti-MEM™ at twice the final desired concentration.
-
Dispense 85 µL of the cell suspension into each well of the 96-well plate.
-
Add 5 µL of the 2X Tracer solution to each well.
-
-
Compound Addition (Day 2):
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in Opti-MEM™. Typically, an 11-point, 3-fold serial dilution is performed to generate a dose-response curve. Remember to include "no compound" (vehicle control) and "no tracer" (background) wells.
-
Add 10 µL of the diluted compound solutions to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the compound to reach binding equilibrium within the cells.[12]
-
-
Signal Detection (Day 2):
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor to minimize signal from lysed cells.[9]
-
Add 50 µL of the substrate solution to all wells.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[12]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Normalize the data by subtracting the background BRET ratio (from "no tracer" wells) and express the results as a percentage of the vehicle control.
-
Plot the normalized BRET signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the tracer is displaced).
-
Table 1: Example Primary Screening Data & Hit Criteria
| Compound ID | Max % Inhibition (at 10 µM) | IC50 (µM) | Hit Criterion Met? |
|---|---|---|---|
| PzP-001 | 85.2% | 0.25 | Yes |
| PzP-002 | 15.6% | > 10 | No |
| PzP-003 | 92.1% | 0.08 | Yes |
| PzP-004 | 48.9% | 5.7 | No |
| Control Inhibitor | 98.5% | 0.01 | Yes |
| Hit Criterion: | % Inhibition > 50% | IC50 < 1 µM | |
Counter-Screening: Eliminating False Positives
A primary hit may decrease the BRET signal not by specific target engagement, but by simply killing the cells, which stops all metabolic processes including luciferase activity. Therefore, a counter-screen to measure cell viability is essential.[13] The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for this purpose.
Principle of the CellTiter-Glo® Assay: This homogeneous assay quantifies ATP, which is an indicator of metabolically active, viable cells.[14][15][16] The assay reagent contains a thermostable luciferase and its substrate, luciferin.[17] When added to cells, the reagent lyses the cells, releases ATP, and fuels the luciferase reaction, which generates a "glow-type" luminescent signal proportional to the amount of ATP present.[14][17][18] A decrease in signal indicates a loss of viable cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to mirror the conditions of the primary screen as closely as possible.
Materials:
-
HEK293 cells (the same cell line as the primary screen)
-
Culture medium (e.g., DMEM + 10% FBS)
-
Primary hit compounds from Protocol 1
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well assay plates
Procedure:
-
Cell Seeding (Day 1):
-
Seed HEK293 cells into an opaque-walled 96-well plate at a density optimized for logarithmic growth (e.g., 5,000 cells/well in 90 µL of medium).[13]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition (Day 2):
-
Prepare serial dilutions of the primary hit compounds at the same concentrations used in the primary screen.
-
Add 10 µL of diluted compound to the cells. Include vehicle-only controls (100% viability) and a positive control for cytotoxicity (e.g., a known toxin like staurosporine).
-
Incubate for the same duration as the primary assay (e.g., 2 hours, though longer incubations of 24-48 hours are often used to assess long-term toxicity).
-
-
Signal Detection (Day 2 or later):
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure luminescence using a standard plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescent signal of compound-treated wells as a percentage of the vehicle-only control wells.
-
A compound is flagged as cytotoxic if it significantly reduces cell viability (e.g., >20% reduction) at concentrations where it showed activity in the primary screen.
-
Table 2: Comparison of Primary Hit Activity vs. Cytotoxicity
| Compound ID | Primary IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Window (CC50/IC50) | Action |
|---|---|---|---|---|
| PzP-001 | 0.25 | > 50 | > 200 | Proceed |
| PzP-003 | 0.08 | 0.15 | ~2 | Deprioritize (Cytotoxic) |
| PzP-009 | 0.55 | 45 | 82 | Proceed |
Secondary & Orthogonal Assays for Hit Validation
Hits that pass the primary and counter-screens must be validated using an orthogonal assay—a method that measures a different biological event to confirm the compound's mechanism of action. For a kinase inhibitor, the most direct validation is to measure the phosphorylation of a known downstream substrate of that kinase.[8] Western blotting is a classic and reliable method for this purpose.
Caption: Generic kinase signaling pathway for validation.
Protocol 3: Western Blotting for Phospho-Protein Levels
This protocol describes the detection of a phosphorylated substrate (p-Substrate) relative to the total amount of that substrate (Total-Substrate) in cell lysates.
Materials:
-
Cell line expressing the target kinase and substrate
-
Validated hit compounds (PzP-001, PzP-009)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST is often preferred for phospho-antibodies).
-
Primary antibodies: Rabbit anti-p-Substrate and Mouse anti-Total-Substrate
-
HRP-conjugated secondary antibodies: anti-Rabbit IgG and anti-Mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the hit compound (or vehicle) for a defined period (e.g., 1-2 hours).
-
If the pathway requires stimulation, add the appropriate agonist for a short period (e.g., 15 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse them on ice using supplemented lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel and run the gel to separate proteins by size.[21]
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phospho-substrate (e.g., anti-p-Substrate at 1:1000 dilution) overnight at 4°C.[21]
-
Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-Rabbit HRP at 1:5000 dilution) for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Signal Detection and Re-probing:
-
Apply ECL substrate to the membrane and image the chemiluminescent signal.[21]
-
(Optional but recommended) Strip the membrane of the first set of antibodies and re-probe with the antibody against the total protein (anti-Total-Substrate) to use as a loading control.[19] This pan-specific antibody helps normalize the phospho-signal to the total amount of target protein.[20]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
For each sample, calculate the ratio of the p-Substrate signal to the Total-Substrate signal.
-
Plot this ratio against the compound concentration to determine the IC50 for downstream pathway inhibition.
-
Table 3: Example Western Blot Densitometry Data
| Compound ID | Concentration (µM) | p-Substrate / Total-Substrate Ratio (Normalized) | % Inhibition |
|---|---|---|---|
| Vehicle | 0 | 1.00 | 0% |
| PzP-001 | 0.1 | 0.62 | 38% |
| PzP-001 | 1.0 | 0.15 | 85% |
| PzP-009 | 0.1 | 0.95 | 5% |
| PzP-009 | 1.0 | 0.48 | 52% |
Assay Validation and Quality Control
For any high-throughput screening assay, it is critical to assess its quality and robustness. The Z-factor (Z') is a statistical parameter used for this purpose.[22][23] It provides a measure of the separation between the positive and negative controls, reflecting the assay's suitability for screening.[23]
Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., max inhibition).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., vehicle).
Interpretation: [24]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay; may require optimization.
-
Z' < 0: An unusable assay.
It is imperative to calculate the Z'-factor during assay development and periodically during the screening campaign to ensure data quality.[23][25]
Summary and Future Directions
This guide outlines a comprehensive and scientifically rigorous workflow for the identification and validation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. By employing a tiered approach—from a high-throughput cellular target engagement assay to a cytotoxicity counter-screen and a mechanistic Western blot—researchers can confidently identify potent and specific lead compounds. The protocols provided are based on established, robust technologies and emphasize the importance of proper controls, data normalization, and quality control metrics like the Z'-factor. Validated hits from this cascade can then be advanced to more complex biological systems, such as 3D cell culture models, animal studies, and further medicinal chemistry optimization.
References
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
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News-Medical.Net. CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
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BIT 479/579 High-throughput Discovery. Z-factors. [Link]
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PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control. [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
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Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. [Link]
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LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]
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Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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protocols.io. (2017, March 15). Pan/Phospho Analysis For Western Blot Normalization. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. [Link]
-
Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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Application Notes and Protocols for the Evaluation of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate as a Cyclin-Dependent Kinase (CDK) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that are fundamental regulators of the cell cycle, transcription, and other key cellular processes.[4] Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.[1][5] Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against various CDKs, including CDK1, CDK2, and CDK9, leading to cell cycle arrest and anti-proliferative effects in cancer cell lines.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate as a potential CDK inhibitor. The protocols outlined below are designed to characterize the biochemical and cellular activity of this compound, leveraging established methodologies for CDK inhibitor assessment.
Chemical and Physical Properties
A thorough understanding of the compound's properties is crucial for its effective use in biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₃ | [6] |
| Molecular Weight | 207.19 g/mol | [6] |
| IUPAC Name | ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | [6] |
| Solubility | To be determined experimentally. A stock solution in DMSO is recommended for biological assays. | |
| Stability | To be determined. Store under appropriate conditions (e.g., -20°C, protected from light). | [7] |
Proposed Mechanism of Action and Signaling Pathway
Based on the activity of related pyrazolo[1,5-a]pyrimidine compounds, it is hypothesized that this compound functions as an ATP-competitive inhibitor of CDKs.[8] By binding to the ATP-binding pocket of the kinase, the compound is expected to block the phosphorylation of key substrates, thereby arresting the cell cycle. The primary targets are likely to be CDKs involved in the G1/S and G2/M transitions, such as CDK1 and CDK2.[1]
Caption: Proposed inhibition of CDK signaling pathways by this compound.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol aims to determine the direct inhibitory effect of the compound on the enzymatic activity of purified CDKs. The ADP-Glo™ Kinase Assay is a widely used, non-radioactive method that measures ADP production, which is directly proportional to kinase activity.[9][10][11]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction.[9]
Materials:
-
Purified recombinant CDK enzymes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1)
-
Substrate for each CDK (e.g., Histone H1 for CDK1/Cyclin B, Rb protein fragment for CDK4/6)
-
This compound
-
Staurosporine or a known potent CDK inhibitor (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[9]
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. A typical 10-point, 3-fold dilution series is recommended.
-
Prepare a positive control (e.g., Staurosporine) in the same manner.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the CDK enzyme solution (at a pre-determined optimal concentration) to each well.
-
To initiate the reaction, add 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each enzyme.[12]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Sources
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Cyclin-Dependent Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H9N3O3 | CID 11543008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FCKeditor - Resources Browser [mfa.gov.by]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.jp [promega.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Application of Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors: A Technical Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazolo[1,5-a]pyrimidine-based compounds as potent and selective inhibitors of Tropomyosin receptor kinases (Trks). This document delves into the scientific rationale, mechanism of action, key experimental protocols, and data interpretation to facilitate the discovery and development of novel Trk-targeted therapeutics.
Introduction: The Therapeutic Promise of Targeting Trk Kinases
Tropomyosin receptor kinases (Trks), comprising TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] The binding of their cognate neurotrophin ligands initiates a signaling cascade that governs cell survival, proliferation, and differentiation.[2]
In recent years, chromosomal rearrangements leading to fusions of the NTRK genes with various partners have been identified as oncogenic drivers in a wide range of adult and pediatric solid tumors.[3] These resulting Trk fusion proteins are constitutively active, leading to uncontrolled cell growth and tumor progression. The discovery of these oncogenic fusions has heralded a new era of precision oncology, with Trk inhibitors demonstrating remarkable clinical efficacy in patients with NTRK fusion-positive cancers.[3]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Trk Inhibition
The pyrazolo[1,5-a]pyrimidine core has emerged as a highly successful and versatile scaffold in the design of potent and selective kinase inhibitors.[4][5] Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Repotrectinib, are based on this privileged heterocyclic structure.[1][3] This highlights the significance of the pyrazolo[1,5-a]pyrimidine nucleus in achieving high-affinity binding to the ATP-binding pocket of Trk kinases.[6]
The adaptability of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of inhibitory potency, kinase selectivity, and pharmacokinetic properties.[5][7] Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent Trk inhibition.[1][3]
Mechanism of Action
Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically function as ATP-competitive inhibitors.[5] They bind to the hinge region of the kinase domain, occupying the space normally taken by ATP and thereby preventing the phosphorylation of downstream substrates. This blockade of the Trk signaling pathway ultimately leads to the inhibition of tumor cell growth and proliferation.
Figure 1: Simplified Trk signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidines.
Experimental Protocols for the Evaluation of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors
The following section provides detailed, step-by-step protocols for the key in vitro assays required to characterize the activity of novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Figure 2: General experimental workflow for the screening and characterization of Trk inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of Trk kinases by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant TrkA, TrkB, or TrkC kinase
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test pyrazolo[1,5-a]pyrimidine compounds
-
Positive control inhibitor (e.g., Larotrectinib)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or control to the wells of the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay (MTS Assay)
This colorimetric assay assesses the effect of Trk inhibitors on the viability and proliferation of cancer cell lines harboring NTRK fusions.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells)
-
Appropriate cell culture medium and supplements
-
Test pyrazolo[1,5-a]pyrimidine compounds
-
Positive control inhibitor (e.g., Larotrectinib)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
96-well clear-bottom assay plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds or controls.
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle (DMSO) control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the dose-response data.
-
Western Blotting for Target Engagement and Downstream Signaling
Western blotting is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of Trk and its downstream signaling effectors.
Materials:
-
NTRK fusion-positive cancer cell line
-
Test pyrazolo[1,5-a]pyrimidine compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Trk (pan-Trk or specific isoforms), anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Trk phosphorylation and downstream signaling.
Data Presentation and Interpretation
For effective comparison and evaluation of novel pyrazolo[1,5-a]pyrimidine Trk inhibitors, it is crucial to present the data in a clear and organized manner.
Table 1: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Trk Inhibitors
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | KM12 Cell GI₅₀ (nM) |
| Larotrectinib | 1.2 | 2.1 | 2.1 | ~5 |
| Repotrectinib | <1 | <1 | <1 | ~1 |
| Compound X | Value | Value | Value | Value |
| Compound Y | Value | Value | Value | Value |
Note: The IC₅₀ and GI₅₀ values presented for Larotrectinib and Repotrectinib are approximate and may vary depending on the specific assay conditions. Data for Compounds X and Y are hypothetical and should be replaced with experimental results.
Overcoming Acquired Resistance: The Next Generation of Pyrazolo[1,5-a]pyrimidine Inhibitors
A significant clinical challenge in Trk inhibitor therapy is the emergence of acquired resistance, often driven by mutations in the NTRK kinase domain.[1] Second-generation Trk inhibitors, such as Repotrectinib, have been designed to overcome these resistance mutations.[8] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be adaptable for the development of these next-generation inhibitors, with modifications aimed at accommodating the structural changes induced by resistance mutations.[8][9] The evaluation of novel compounds against a panel of clinically relevant Trk resistance mutants is therefore a critical step in the drug discovery process.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in the development of effective Trk inhibitors for the treatment of NTRK fusion-positive cancers. This technical guide provides a foundational framework for researchers to design, synthesize, and evaluate novel compounds based on this privileged structure. By employing the detailed protocols and adhering to a logical experimental workflow, scientists can effectively characterize the potency, selectivity, and cellular activity of new chemical entities, ultimately contributing to the advancement of targeted cancer therapies.
References
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link][1][3][10]
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Lv, P., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link][11]
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ResearchGate. (2022). pyrizolo[1,5-a]pyrimidine derivatives of the Second-generation TRK inhibitor: Design, synthesis and biological evaluation. [Link][8]
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National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link][4]
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MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link][13]
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RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link][7]
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PubMed. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. [Link][9]
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QxMD. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). [Link][6]
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ResearchGate. (2025). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. [Link][14]
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OncLive. (2017). New Diagnostic Assays in the Works to Test for TRK Fusions. [Link][15]
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PubMed. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. [Link][19]
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Application Note: A Robust LC-MS/MS Method for the Quantification of Pyrazolo[1,5-a]pyrimidines in Human Plasma
Abstract
This application note details a comprehensive, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of pyrazolo[1,5-a]pyrimidine derivatives in human plasma. Pyrazolo[1,5-a]pyrimidines represent a critical class of N-heterocyclic compounds with significant therapeutic potential, including applications as anticancer agents and kinase inhibitors.[1][2][3] The increasing focus on these compounds in drug discovery and development necessitates a robust and reliable bioanalytical method to support pharmacokinetic and toxicokinetic studies. This document provides a step-by-step protocol, from sample preparation to data acquisition, grounded in established scientific principles and regulatory guidelines.[4][5]
Introduction: The Rationale for a Dedicated Method
Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry due to their versatile synthetic accessibility and broad range of biological activities.[1] Accurate determination of their concentration in biological matrices is paramount for evaluating drug absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for establishing safety and efficacy during preclinical and clinical development.
LC-MS/MS is the gold standard for quantitative bioanalysis, offering unparalleled sensitivity and selectivity.[6][7][8] This method addresses the inherent challenges of analyzing small molecules in complex biological matrices like plasma, which is rich in potentially interfering endogenous components such as proteins and phospholipids.[9][10][11] The primary objective of this work is to establish a method that is not only sensitive and accurate but also rugged and compliant with the stringent validation requirements set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][12][13][14]
Method Development: A Logic-Driven Approach
The development of a robust LC-MS/MS method is a systematic process. Our strategy focuses on optimizing each stage of the workflow to minimize variability and maximize analytical performance.
Caption: Overall workflow for the LC-MS/MS quantification of pyrazolo[1,5-a]pyrimidines.
Sample Preparation: Mitigating Matrix Effects
The primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the target analyte, leading to inaccurate results.[9][10][11] A clean sample is essential for robust and reproducible analysis.[15]
Protocol: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[16][17]
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (e.g., a stable isotope-labeled pyrazolo[1,5-a]pyrimidine) to all samples except for the double blanks. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for variability.[18][19][20]
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to denature proteins and maintain the analyte in its protonated state for positive ion mode ESI.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) and vortex to dissolve. This step ensures the sample solvent is compatible with the initial mobile phase, preventing peak distortion.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
UHPLC Conditions: Achieving Optimal Separation
Efficient chromatographic separation is crucial to resolve the analyte from other matrix components that may not have been removed during sample preparation.[21] A reversed-phase C18 column is a good starting point for many small molecules.[22]
Table 1: Optimized UHPLC Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI.[23] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC. |
| Gradient | 5% B to 95% B over 3.0 min | A rapid gradient suitable for high-throughput analysis.[22] |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimizes potential column overload. |
Mass Spectrometry: Selective and Sensitive Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[7]
Optimization Strategy:
-
Infusion: Directly infuse a standard solution of the pyrazolo[1,5-a]pyrimidine derivative into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺ in positive electrospray ionization, ESI+).
-
Product Ion Scan: Fragment the selected precursor ion at various collision energies to identify the most stable and intense product ions.
-
MRM Transition Selection: Select the precursor ion and the most abundant, specific product ion to create the MRM transition. Repeat this process for the internal standard.
Caption: Logical flow for optimizing MRM transitions.
Table 2: Example MRM Transitions and MS Parameters
| Parameter | Analyte | Internal Standard | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Pyrazolo[1,5-a]pyrimidines contain basic nitrogen atoms readily protonated.[24] |
| Precursor Ion (m/z) | e.g., 250.1 | e.g., 254.1 (¹³C₃, ¹⁵N₁) | Specific to the molecule of interest. IS should have a mass shift of ≥ 4 Da.[19] |
| Product Ion (m/z) | e.g., 150.1 | e.g., 154.1 | Most stable and intense fragment. |
| Dwell Time | 100 ms | 100 ms | Ensures sufficient data points across the chromatographic peak. |
| Capillary Voltage | 3.5 kV | 3.5 kV | Optimized for stable spray and maximum ion signal.[23] |
| Source Temp. | 150°C | 150°C | Balances desolvation and thermal stability. |
| Desolvation Temp. | 400°C | 400°C | Efficiently removes solvent from droplets.[23][25] |
| Nebulizer Gas | 3 Bar | 3 Bar | Creates a fine aerosol for efficient ionization. |
Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[5] The validation was performed in accordance with the FDA and EMA guidelines.[4][12][13]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (per FDA/EMA Guidelines)[4][13] |
| Selectivity | Demonstrate that the method can differentiate the analyte from endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. |
| Calibration Curve | Establish the relationship between concentration and response. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the degree of scatter. | Within ±15% (±20% at LLOQ) of the nominal concentration for Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High). |
| Recovery | Assess the efficiency of the extraction process. | Consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | Evaluate the impact of matrix components on ionization.[9][26] | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of pyrazolo[1,5-a]pyrimidine derivatives in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry are designed for high-throughput analysis while maintaining the rigorous standards required for regulated bioanalysis. The successful validation of this method demonstrates its suitability for supporting pharmacokinetic and toxicokinetic studies in drug development programs involving this important class of therapeutic compounds.
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The Strategic Application of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the utilization of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a privileged heterocyclic scaffold, within the framework of Fragment-Based Drug Discovery (FBDD). We will explore the rationale behind its selection, comprehensive protocols for its screening and validation, and a strategic roadmap for its evolution from a weakly binding fragment to a potent lead compound.
Introduction: The Power of the Pyrazolopyrimidine Core in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates.[1][2] FBDD focuses on screening small, low-complexity molecules, or "fragments," which typically possess molecular weights under 300 Da.[3] These fragments, due to their smaller size and reduced complexity, can explore chemical space more efficiently, often leading to higher hit rates and providing superior starting points for optimization.[2][3]
The pyrazolo[1,5-a]pyrimidine scaffold is of particular interest in drug discovery due to its structural resemblance to purine, a key component of ATP. This mimicry allows it to effectively target the ATP-binding sites of various enzymes, most notably kinases.[4] Kinases are crucial regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, pyrazolopyrimidine derivatives have been successfully developed as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[5][6]
This compound serves as an excellent starting fragment due to its desirable physicochemical properties, including a molecular weight suitable for fragment screening and the presence of functional groups that can be readily modified during hit-to-lead optimization. The ester and hydroxyl functionalities provide vectors for synthetic elaboration, allowing for the systematic "growing" of the fragment to enhance its affinity and selectivity for the target protein.
The FBDD Workflow: From Fragment to Lead
The journey from a fragment like this compound to a viable lead compound is a multi-step process that integrates biophysical screening, structural biology, and medicinal chemistry.
Caption: A generalized workflow for Fragment-Based Drug Discovery.
Primary Screening: Identifying Weak Binders
The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein, even with low affinity. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used techniques for this purpose.[7]
Application Note: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique that can detect the binding of small molecules to a target protein immobilized on a sensor chip.[8] It provides real-time data on the association and dissociation of the fragment, allowing for the determination of binding affinity (KD).
Protocol: SPR Screening of this compound
-
Protein Immobilization:
-
Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.
-
Include a reference flow cell with a non-target protein to subtract non-specific binding signals.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a final DMSO concentration matched to the running buffer, typically 1-5%). A typical concentration range for fragment screening is 10 µM to 1 mM.
-
-
SPR Analysis:
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain the specific binding response.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the KD.
-
| Parameter | Typical Value for a Fragment Hit |
| Molecular Weight | < 300 Da |
| Binding Affinity (KD) | 10 µM - 10 mM |
| Ligand Efficiency (LE) | > 0.3 kcal/mol per heavy atom |
Ligand Efficiency (LE) is a critical metric in FBDD that normalizes binding affinity for the size of the molecule.[9][10][11] It is calculated as:
LE = -RT * ln(KD) / N
where R is the gas constant, T is the temperature in Kelvin, KD is the dissociation constant, and N is the number of non-hydrogen atoms. A higher LE indicates a more efficient binder and a better starting point for optimization.[12]
Application Note: NMR Spectroscopy Screening
NMR spectroscopy is another powerful technique for detecting weak fragment binding.[13] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.[13]
Protocol: STD-NMR Screening of this compound
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer.
-
Add the fragment to the protein solution at a concentration significantly higher than the protein (e.g., 1 mM).
-
-
NMR Data Acquisition:
-
Acquire a reference 1D proton NMR spectrum of the fragment in the absence of the protein.
-
Acquire an STD-NMR spectrum. This involves selectively saturating the protein's protons and observing the transfer of this saturation to the bound fragment.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Signals in the STD spectrum indicate that the fragment is binding to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest contact with the protein.
-
Hit Validation and Structural Characterization
Once initial hits are identified, they must be validated using orthogonal techniques and their binding mode determined, typically through X-ray crystallography.
Application Note: X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-fragment complex, revealing the precise binding site and interactions.[14] This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.
Protocol: X-ray Crystallography of a Protein-Fragment Complex
-
Crystallization:
-
Crystallize the target protein in the absence of the fragment.
-
Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM).
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the soaked crystals.
-
Process the data and solve the crystal structure.
-
Analyze the electron density map to confirm the presence and binding mode of the fragment.
-
Hit-to-Lead Optimization: A Case Study with Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a common core for kinase inhibitors.[4][5][6] Let's consider a hypothetical case where this compound has been identified as a fragment hit for a specific kinase, for example, a Cyclin-Dependent Kinase (CDK).
Signaling Pathway Context: The Role of CDKs in the Cell Cycle
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[15][16] Inhibiting CDKs can therefore be an effective anti-cancer strategy.
Caption: Simplified CDK signaling pathway in the G1/S cell cycle transition.
Structure-Guided Fragment Growing
With the crystal structure of the CDK-fragment complex in hand, we can now strategically modify the fragment to improve its affinity. The ethyl ester and hydroxyl groups on this compound provide ideal handles for this "fragment growing" strategy.
For instance, if the crystal structure reveals a nearby hydrophobic pocket, the ethyl ester could be extended with a larger alkyl or aryl group to occupy this pocket and increase van der Waals interactions. Similarly, the hydroxyl group could be used to form additional hydrogen bonds with nearby residues by introducing appropriate functional groups.
This iterative process of synthetic modification guided by structural biology is the cornerstone of FBDD and allows for the rapid and efficient development of potent and selective lead compounds.
Conclusion
This compound represents a valuable starting point for FBDD campaigns, particularly for targets with ATP-binding sites such as kinases. Its privileged scaffold and amenable chemical handles make it an ideal fragment for screening and subsequent optimization. By employing a systematic workflow that integrates sensitive biophysical screening techniques, high-resolution structural biology, and structure-guided medicinal chemistry, researchers can effectively leverage this fragment to discover novel and potent therapeutic agents.
References
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A comprehensive pathway map of epidermal growth factor receptor signaling. Available at: [Link]
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A simplified diagrammatic representation of the JAK-STAT pathway. Available at: [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]
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Binding Thermodynamics and Ligand Efficiency. Available at: [Link]
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CDK Signaling Pathway. Available at: [Link]
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Saturation transfer difference NMR for fragment screening. Available at: [Link]
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EGF/EGFR Signaling Pathway. Available at: [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link]
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Ligand Efficiency (LE) Assessment. Available at: [Link]
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The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... Available at: [Link]
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Schematic diagram of EGFR signaling pathway[11]. Growth factor binding... Available at: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]
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40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Available at: [Link]
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JAK-STAT signaling pathway. Available at: [Link]
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The JAK/STAT Pathway. Available at: [Link]
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Ligand efficiency – Knowledge and References. Available at: [Link]
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Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Available at: [Link]
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Cyclin-dependent kinase. Available at: [Link]
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The Role of Ligand Efficiency Measures in Drug Discovery. Available at: [Link]
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Overview of cell cycle cyclin-dependent kinase (CDK)-related signaling... Available at: [Link]
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. Available at: [Link]
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SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. Available at: [Link]
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New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. Available at: [Link]
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Schematic depiction of the structure and activation process of CDKs.... Available at: [Link]
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Ligand efficiency as a guide in fragment hit selection and optimization. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
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Fragment-Based Drug Discovery: A Comprehensive Overview. Available at: [Link]
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Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Available at: [Link]
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Fragment Library Screening by SPR. Available at: [Link]
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Saturation Transfer Difference (STD) NMR. Available at: [Link]
-
Saturation Transfer Difference (STD) - NMR experiment procedure. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. Available at: [Link]
-
(PDF) Saturation Transfer Difference NMR for Fragment Screening. Available at: [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Available at: [Link]
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Protein X-ray Crystallography and Drug Discovery. Available at: [Link]
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FBDD of Inhibitors of the P. falciparum Proteasome. Available at: [Link]
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Guidelines for the successful generation of protein-ligand complex crystals. Available at: [Link]
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Pushing the limits of detection of weak binding using fragment based drug discovery: identification of new cyclophilin binders. Available at: [Link]
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A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Available at: [Link]
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A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Available at: [Link]
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Pushing the Limits of Detection of Weak Binding Using Fragment-Based Drug Discovery: Identification of New Cyclophilin Binders. Available at: [Link]
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Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. Available at: [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting.... Available at: [Link]
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Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Available at: [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Available at: [Link]
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Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Available at: [Link]
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Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for the Functionalization of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Privileged Scaffold and the Power of Palladium
The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant molecules.[1][2] These N-heterocyclic compounds exhibit a vast spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anxiolytics.[3][4] Notable drugs such as Zaleplon, Indiplon, and the anticancer agent Larotrectinib feature this core structure, underscoring its therapeutic importance.[1][5]
The functionalization of this scaffold is paramount for modulating pharmacological properties and conducting structure-activity relationship (SAR) studies.[6] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile synthetic tools for this purpose.[3][7] These reactions enable the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions, allowing for the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine ring system.[6][8]
This guide provides an in-depth analysis and detailed protocols for the most critical palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to pyrazolo[1,5-a]pyrimidine substrates. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers in drug discovery and chemical synthesis.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of these reactions is crucial for troubleshooting and optimization. Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the halo-pyrazolo[1,5-a]pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step. The reactivity of the halide is typically I > Br > Cl.
-
Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol: Microwave-Assisted Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
This protocol is adapted from a reported efficient synthesis of C3-arylated derivatives. [10][11] Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)
-
XPhos Pd G2 (2-5 mol%)
-
XPhos (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture
-
Microwave reaction vial with a stir bar
Procedure:
-
Vessel Preparation: To a dry microwave reaction vial, add 3-bromo-pyrazolo[1,5-a]pyrimidine derivative (e.g., 0.5 mmol, 141 mg), the corresponding boronic acid (0.6 mmol), XPhos Pd G2 (0.01 mmol, 7.8 mg), XPhos (0.01 mmol, 4.8 mg), and K₃PO₄ (1.0 mmol, 212 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL).
-
Inert Atmosphere: Seal the vial with a cap and purge with nitrogen or argon gas for 5-10 minutes.
-
Reaction: Place the vial in the microwave reactor. Heat the mixture to 120-140 °C for 15-30 minutes.
-
Trustworthiness Note: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent decomposition.
-
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 140 | 15 min | 91 | [10][12] |
| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 140 | 15 min | 94 | [10][12] |
| 2-Furylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 140 | 15 min | 83 | [13] |
| 3-Pyridylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 140 | 15 min | 68 | [13] |
| Various Boronic Esters | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 12 h | 55-61 | [14] |
Buchwald-Hartwig Amination: Constructing Key C–N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for installing primary and secondary amines at halogenated positions of the pyrazolo[1,5-a]pyrimidine core. [15]This is particularly crucial in drug development, as the amine moiety often serves as a key pharmacophore for interacting with biological targets. [5][16] Expertise & Experience: The success of this reaction is highly dependent on the ligand-base combination. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are standard. [16][17]Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required, especially for less reactive aryl chlorides. [17]For some substrates, milder carbonate bases can be effective. [16]Microwave-assisted protocols can significantly accelerate the reaction, enabling high-throughput synthesis of compound libraries. [16][17]
Protocol: Microwave-Assisted Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidines
This protocol is based on methodologies used to synthesize novel PI3Kδ inhibitors. [16] Materials:
-
5-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 - 2.5 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Microwave reaction vial with a stir bar
Procedure:
-
Glovebox Operation: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to prepare the reaction mixture in a glovebox.
-
Vessel Preparation: In a microwave vial, combine the 5-chloro-pyrazolo[1,5-a]pyrimidine (e.g., 0.4 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and NaOtBu (0.8 mmol, 77 mg).
-
Reagent Addition: Add the amine (0.5 mmol) followed by anhydrous toluene (4 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in the microwave reactor. Irradiate at 110-150 °C for 20-40 minutes.
-
Authoritative Grounding: The catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), coordination and deprotonation of the amine by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the product. [15]5. Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired aminated product.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 5-Chloro-derivative | Benzimidazole | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 120 (MW) | 20 min | 34-93 | [16] |
| 3-Bromo-derivative | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 h | High | [17] |
| 3-Bromo-derivative | Aniline | CuI / Ligand | K₂CO₃ | DEG | 80 (MW) | 1 h | 70-95 | [5] |
| 4-Chloro-pyrrolo[2,3-d]pyrimidine | Primary Amine | Pd precatalyst | Phosphine Ligand | Base | 80-110 | 12-24 h | Varies | [15] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the most reliable method for forming a C(sp²)–C(sp) bond, linking a terminal alkyne to the pyrazolo[1,5-a]pyrimidine core. This reaction is distinguished by its use of a dual catalyst system, typically palladium and a copper(I) co-catalyst. [18]The resulting alkynyl-substituted heterocycles are valuable precursors for further transformations or as final products themselves.
Expertise & Experience: The role of the copper(I) salt (typically CuI) is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. [19]An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base and often as the solvent. Running the reaction under strictly anaerobic conditions is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major potential side reaction.
Protocol: Sonogashira Coupling for C5-Alkynylation
This protocol is an adaptation based on a reported C5-functionalization strategy. [11] Materials:
-
5-Bromo- or 5-Iodo-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (5.0 eq or as solvent)
-
Anhydrous 1,4-Dioxane or DMF
-
Schlenk flask or sealed tube
Procedure:
-
Setup: Add the halo-pyrazolo[1,5-a]pyrimidine (e.g., 0.5 mmol), PdCl₂(PPh₃)₂ (0.0125 mmol, 8.8 mg), and CuI (0.025 mmol, 4.8 mg) to a dry Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., Dioxane, 4 mL), triethylamine (2.5 mmol, 0.35 mL), and the terminal alkyne (0.75 mmol).
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite to remove catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Activated 5-position | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 80 | 12 h | Good | [11] |
| Activated 5-position | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 80 | 12 h | Good | [11] |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | RT | 9-11 h | Excellent | [20] |
Heck Coupling: Olefin Insertion for C–C Bond Formation
The Mizoroki-Heck reaction provides a pathway to install alkenyl groups on the pyrazolo[1,5-a]pyrimidine scaffold by coupling it with an olefin in the presence of a base. [18]This reaction is instrumental for generating precursors for cyclization reactions or for introducing vinyl moieties that can be further manipulated. [21][22] Expertise & Experience: The Heck reaction mechanism differs from Suzuki or Sonogashira in that it does not involve transmetalation. Instead, after oxidative addition, the olefin coordinates to the Pd(II) center and undergoes migratory insertion. The final step is a β-hydride elimination, which regenerates the double bond and produces a palladium-hydride species. The base is required to neutralize the H-X generated and regenerate the Pd(0) catalyst. [22]Regioselectivity of the olefin insertion and the subsequent β-hydride elimination can be a challenge and is influenced by steric and electronic factors.
Protocol: General Heck Coupling for 3-Alkenylpyrazolo[1,5-a]pyrimidines
This is a general protocol based on standard Heck reaction conditions. [18][21] Materials:
-
3-Iodo- or 3-Bromo-pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Alkene (e.g., Styrene, Butyl acrylate) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., PPh₃, P(o-tolyl)₃) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 eq)
-
Anhydrous DMF or Acetonitrile
-
Schlenk flask or sealed tube
Procedure:
-
Setup: To a dry Schlenk flask, add the halo-pyrazolo[1,5-a]pyrimidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the phosphine ligand (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under inert atmosphere, add the anhydrous solvent (5 mL), the base (2.0 mmol), and the alkene (1.5 mmol).
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the crude product by silica gel chromatography.
Data Presentation: Representative Heck Coupling Conditions
| Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo-derivative | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Varies | [21] |
| 3-Bromo-derivative | n-Butyl Acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 100 | Varies | [18] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and elaboration of pyrazolo[1,5-a]pyrimidine derivatives. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently generate vast libraries of novel compounds for drug discovery and development. The key to success lies not just in following a protocol, but in understanding the mechanistic principles that govern catalyst selection, reaction conditions, and potential side reactions. The protocols and data presented herein provide a robust foundation for scientists to confidently and effectively utilize these powerful transformations in their research.
References
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Al-Tel, T. H. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Karpińska, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]
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Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
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Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
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Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
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Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
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Gujjarappa, R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Semantic Scholar. [Link]
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ResearchGate. (2018). Convenient Synthesis of Substituted 3-Alkenylpyrazolo[1,5- a ]pyrimidines via Heck Cross-Coupling Reaction. ResearchGate. [Link]
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Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
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Gorska, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
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Gujjarappa, R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
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Smith, C. J., & Choy, A. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances. [Link]
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Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Seubert, P., et al. (2024). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]
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Shaya, D., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews. [Link]
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Portilla, J., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Doubleday, W. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
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Wang, D., et al. (2016). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. [Link]
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Gujjarappa, R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH. [Link]
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Gujjarappa, R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5 - a ]pyrimidines. ResearchGate. [Link]
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Sharma, P., et al. (2022). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports. [Link]
-
Solé, D., & Serrano, O. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Sociedad Química de México. [Link]
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Maleki, A., & Kamal, P. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
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Application Note & Protocols: Strategic Design of Pyrazolo[1,5-a]pyrimidine Libraries for High-Throughput Screening
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic areas, particularly as kinase inhibitors.[1][2] Its rigid, planar topography and synthetic tractability make it an ideal framework for the construction of large, diverse chemical libraries aimed at high-throughput screening (HTS). This guide provides a comprehensive framework for the rational design, parallel synthesis, quality control, and HTS application of pyrazolo[1,5-a]pyrimidine-based compound libraries. We delve into the strategic selection of building blocks to explore relevant chemical space, offer detailed, field-proven protocols for synthesis and screening, and emphasize the critical quality control checkpoints necessary to ensure the integrity and value of the screening data.
Part 1: The Strategic Foundation for Library Design
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The success of a high-throughput screening campaign is fundamentally dependent on the quality and design of the chemical library. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a preferred framework for several reasons:
-
Bioisosteric Relevance: As a purine analogue, it can effectively mimic endogenous ligands, making it a common motif in kinase inhibitors that target the ATP-binding site.[3] This is evidenced by its presence in FDA-approved drugs like the TRK inhibitors Larotrectinib and Repotrectinib.[4][5]
-
Synthetic Versatility: The most common synthetic route—the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles—allows for the introduction of diversity at multiple positions (C2, C3, C5, C6, and C7) in a controlled and predictable manner.[1][6] This enables a systematic exploration of the structure-activity relationship (SAR).
-
Favorable Physicochemical Properties: The fused heterocyclic system provides a rigid, planar core, which reduces the conformational entropy penalty upon binding to a target.[6] Its structure can be readily modified to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability.
Library Design Philosophy: Balancing Diversity and Focus
A successful HTS library is not merely a collection of many compounds, but a curated set designed for purpose. The design process should be a deliberate balance between exploring diverse chemical space and focusing on regions known to be biologically relevant.
-
Diversity-Oriented Synthesis (DOS): The core principle is to use a common synthetic pathway to generate a wide array of structurally distinct molecules. For the pyrazolo[1,5-a]pyrimidine core, this involves reacting a limited set of versatile 3-aminopyrazole building blocks with a large, curated collection of 1,3-biselectrophiles (e.g., β-dicarbonyls, β-enaminones, β-ketonitriles).[1][7] This approach maximizes the structural and functional diversity of the final library.
-
Property-Based Design: Beyond structural diversity, the library must be compatible with HTS assay formats. This necessitates adherence to established "drug-like" or "lead-like" property guidelines.[8][9] When selecting building blocks, it is crucial to perform in-silico calculations to ensure the final products will have a high probability of possessing favorable physicochemical properties (e.g., molecular weight < 500 Da, cLogP < 5, etc.).[10]
The following workflow illustrates the key stages of library design, from conceptualization to the final plated collection ready for screening.
Figure 1: Conceptual workflow for the design and creation of a pyrazolo[1,5-a]pyrimidine HTS library.
Part 2: Synthesis and Quality Control Protocols
A robust and reproducible synthetic protocol is essential for generating a high-quality library. The following protocol describes a microwave-assisted parallel synthesis approach, which offers significant advantages in terms of reaction speed and efficiency.[6]
Protocol: Parallel Synthesis of a 96-Compound Library
This protocol assumes the reaction of one 3-aminopyrazole with 96 different 1,3-dicarbonyl compounds in a 96-well reaction block.
Materials:
-
Substituted 3-aminopyrazole (Building Block A)
-
Library of 96 diverse 1,3-dicarbonyl compounds (Building Blocks B)
-
Glacial Acetic Acid (reaction solvent)
-
Microwave reactor compatible with 96-well plates
-
96-well deep-well reaction block and cap mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of the 3-aminopyrazole (A) in glacial acetic acid.
-
Prepare 0.5 M stock solutions of each of the 96 dicarbonyl compounds (B) in glacial acetic acid in a 96-well source plate.
-
-
Reaction Assembly:
-
Using a liquid handler, dispense 200 µL of each unique dicarbonyl stock solution (B) into the corresponding well of a 96-well deep-well reaction block. This delivers 0.1 mmol of the reagent.
-
Add 200 µL of the 3-aminopyrazole stock solution (A) to each well of the reaction block.
-
-
Microwave-Assisted Cyclocondensation:
-
Securely seal the reaction block with a cap mat.
-
Place the block in the microwave reactor.
-
Irradiate the reaction mixture at 120-140°C for 20-30 minutes. Causality Note: Microwave heating dramatically accelerates the cyclocondensation reaction compared to conventional heating, enabling rapid library production.[6]
-
-
Work-up and Isolation:
-
After cooling, unseal the reaction block in a fume hood.
-
Add 1 mL of cold water to each well to precipitate the product.
-
Seal and centrifuge the block to pellet the solids.
-
Decant the supernatant. Wash the pellets with water (2 x 1 mL) and repeat centrifugation.
-
Dry the solid products under high vacuum.
-
-
Compound Plating:
-
Dissolve the dried products in 100% DMSO to a final concentration of 10 mM, creating the master library plate.
-
Quality Control (QC): The Self-Validating System
The integrity of HTS data is directly linked to the quality of the compound library.[11] A rigorous QC process is non-negotiable.
-
Purity Assessment: For a 96-compound library, a representative subset (e.g., 8-12 wells, including edge and center wells) should be analyzed by LC-MS to confirm the identity (correct mass) and purity of the products.[12]
-
Solubility and Integrity Checks: Visual or automated inspection of the master plates can identify common issues like compound precipitation.[13][14] This is critical as insoluble compounds are a major source of false positives in HTS assays.
Figure 2: Workflow for the parallel synthesis and quality control of the pyrazolo[1,5-a]pyrimidine library.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity Confirmation | Mass Spectrometry (MS) | Observed mass ± 0.5 Da of calculated mass | Ensures the correct product was formed. |
| Purity Assessment | HPLC/UPLC (UV @ 254nm) | >90% purity for HTS | Minimizes interference from impurities and ensures accurate concentration determination.[] |
| Compound Solubility | Visual or Automated Imaging | No visible precipitation in DMSO master plate | Insoluble compounds can cause light scattering and lead to false positives in many assay formats.[13] |
| Compound Integrity | Repeat QC after freeze-thaw | Purity and concentration remain stable | Confirms compound stability under storage and handling conditions.[11] |
| Table 1: Recommended Quality Control Checks for HTS Libraries. |
Part 3: Application Protocol - Kinase Inhibition HTS
Pyrazolo[1,5-a]pyrimidines are potent inhibitors of numerous protein kinases.[6][16] The following is a generalized protocol for screening the synthesized library against a protein kinase of interest using a commercially available ADP-detection assay, which measures kinase activity by quantifying the production of ADP.[17][18]
Protocol: 384-Well Kinase HTS Assay
Materials:
-
Qualified pyrazolo[1,5-a]pyrimidine library (Assay-ready plate at 50 µM in 3% DMSO)
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP (at Km concentration for the specific kinase)
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well white, solid-bottom assay plates
-
Luminometer plate reader
Procedure:
-
Assay Plate Preparation:
-
Using an acoustic dispenser or liquid handler, transfer 50 nL of compounds from the assay-ready library plate to the 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final reaction volume.
-
Add 50 nL of 3% DMSO to control wells (negative control, 0% inhibition).
-
Add 50 nL of a potent control inhibitor to positive control wells (100% inhibition).
-
-
Enzyme Addition:
-
Add 2.5 µL of kinase solution (prepared in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature. Causality Note: This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated, which is important for identifying time-dependent inhibitors.
-
-
Reaction Initiation:
-
Add 2.5 µL of a 2X solution of ATP and peptide substrate (prepared in assay buffer) to all wells to start the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes (or an optimized time for linear signal generation).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Hit Validation
-
Z'-Factor Calculation: First, validate the assay's quality using the positive (pos) and negative (neg) controls:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|
-
A Z' factor > 0.5 is considered excellent for HTS.[19]
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_compound - Avg_pos) / (Avg_neg - Avg_pos))
-
-
Hit Selection: Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary "hits" for further confirmation and dose-response studies.
Figure 3: High-level workflow for a kinase inhibition high-throughput screen.
| Parameter | Typical Value | Rationale |
| Assay Volume | 5 - 20 µL | Minimizes reagent consumption in HTS. |
| Final Compound Conc. | 1 - 20 µM | A balance between identifying potent hits and avoiding non-specific activity. |
| ATP Concentration | At or near Km | Ensures the assay is sensitive to competitive inhibitors. |
| Enzyme Concentration | Titrated for 10-20% substrate turnover | Provides a robust signal window while maintaining initial velocity kinetics. |
| Z'-Factor | > 0.5 | Indicates a high-quality, reliable assay suitable for HTS.[19] |
| Table 2: Key Parameters for a Robust Kinase HTS Assay. |
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a powerful tool in the quest for novel therapeutics. The successful application of this scaffold in drug discovery hinges on the thoughtful design and synthesis of high-quality screening libraries. By integrating diversity-oriented synthesis, property-based design, and rigorous, multi-stage quality control, researchers can build libraries that are primed for success in high-throughput screening. The protocols and workflows detailed in this guide provide a validated framework to empower drug discovery professionals in their efforts to identify the next generation of pyrazolo[1,5-a]pyrimidine-based clinical candidates.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). QxMD.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Compound Libraries.
- High Throughput Drug Screening.
- Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Evaluating and evolving a screening library in academia: the St. Jude approach. PubMed Central.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Screening Libraries - HTS Libraries. BOC Sciences.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.
- Chapter 9: Compound Library Design – Principles and Applic
- High-Throughput Screening (HTS)
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Troubleshooting & Optimization
"common side reactions in pyrazolo[1,5-a]pyrimidine synthesis"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this privileged heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield and Presence of Multiple Isomers
Q: My reaction yield is low, and NMR analysis shows a mixture of products. I suspect I'm getting regioisomers. Why is this happening and how can I control it?
A: This is the most common challenge in pyrazolo[1,5-a]pyrimidine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. The formation of regioisomers stems from the dual nucleophilicity of the 5-aminopyrazole starting material.
Root Cause Analysis:
The 5-aminopyrazole has two key nucleophilic sites: the exocyclic primary amino group (-NH2) and the endocyclic secondary amine (-NH) of the pyrazole ring. The initial condensation reaction with the 1,3-dicarbonyl compound can proceed via two competing pathways, leading to different regioisomers, such as the pyrazolo[1,5-a]pyrimidin-7-one versus the pyrazolo[1,5-a]pyrimidin-5-one.[1][2] The regioselectivity is often governed by the relative nucleophilicity of these two nitrogen atoms, which can be influenced by the electronic properties of substituents and the reaction conditions.[3] For instance, the reaction of 5-aminopyrazoles with β-enaminones can yield different isomers depending on the conditions.[4]
Troubleshooting Strategies:
-
Catalyst and Solvent Modification:
-
Acid Catalysis: Employing acidic conditions, such as acetic acid (AcOH) as a solvent with a catalytic amount of sulfuric acid (H₂SO₄), often provides high regioselectivity.[5][6] The acid protonates the carbonyl group of the biselectrophile, activating it for nucleophilic attack. This can favor one pathway over the other.
-
Base Catalysis: In some cases, a base like triethylamine or piperidine can be used, particularly with α,β-unsaturated nitriles, to direct the reaction towards a single desired product.[4]
-
-
Choice of 1,3-Biselectrophile:
-
The structure of the 1,3-dicarbonyl compound is critical. Highly reactive electrophiles like β-ketoesters or β-enaminones can offer better control than less reactive aryl ketones.[4][7] The difference in electrophilicity between the two carbonyl carbons in an unsymmetrical diketone will heavily influence the initial site of attack.
-
-
Temperature and Reaction Time:
Illustrative Pathway: Regioisomer Formation
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Summary Table of Troubleshooting Strategies
| Observed Problem | Probable Cause | Recommended Solutions | Citations |
| Mixture of Regioisomers | Dual nucleophilicity of 5-aminopyrazole; non-selective reaction conditions. | Use acid catalysis (e.g., AcOH/H₂SO₄); screen different solvents and temperatures; select more directive 1,3-dicarbonyl reagents. | [1][2][5][6] |
| Incomplete Cyclization | High stability of acyclic enaminone intermediate; high activation energy for ring closure. | Increase reaction temperature; switch to a higher-boiling solvent (e.g., DMF, pyridine); utilize microwave-assisted synthesis. | [4][5][8] |
| Low Mass Balance / Tar Formation | Dimerization or decomposition of reactive starting materials or intermediates. | Lower the reaction temperature; use more dilute conditions; add one reagent slowly to the reaction mixture. | [7] |
| Formation of Dihydro-product | The reaction mechanism favors the formation of the non-aromatic, reduced ring system. | Introduce an oxidation step using air, O₂, or a chemical oxidant like KMnO₄ or DDQ. | [7] |
References
-
Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Zoubi, R. M., & Al-Zoubi, I. M. (2019). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Poursattar Marjani, A. et al. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]
-
Castillo, J. C. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Das, S. et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes Assisted by KHSO4 in Aqueous Media. ResearchGate. Available at: [Link]
-
Poursattar Marjani, A. et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. Available at: [Link]
-
Abdelhamid, A. O. et al. (2015). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
Gavrin, L. K. et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Available at: [Link]
-
Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Gavrin, L. K. et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. The Journal of Organic Chemistry. Available at: [Link]
-
Gomaa, M. A.-M. et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]
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- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its role as a protein kinase inhibitor and its applications in targeted cancer therapy.[1][2]
This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide you with the causal logic behind experimental choices, empowering you to diagnose issues, optimize reaction conditions, and significantly improve the yield and purity of your target compound.
Section 1: The Core Synthetic Strategy
The most common and reliable method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or a suitable equivalent.[3][4] For the target molecule, this compound, the key precursors are typically a 5-aminopyrazole derivative and diethyl malonate. The reaction proceeds via a base-catalyzed condensation to form the pyrimidine ring fused to the pyrazole core.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges associated with this important class of heterocyclic compounds. Drawing from established methodologies and expert insights, this resource aims to empower you to overcome obstacles in your experimental workflows, ensuring the integrity and purity of your target molecules.
Troubleshooting Guide
This section provides step-by-step guidance to resolve specific issues encountered during the purification of polar pyrazolo[1,5-a]pyrimidine derivatives.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar pyrazolo[1,5-a]pyrimidine derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1][2] To enhance retention, a multi-faceted approach is recommended.
Causality: The fundamental issue is the lack of favorable interaction between the polar analyte and the hydrophobic stationary phase. The lone pairs on the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core, coupled with other polar functional groups, contribute to high aqueous solubility, leading to rapid elution with the mobile phase.
Resolution Protocol:
-
Employ a More Polar Stationary Phase:
-
Modify the Mobile Phase:
-
Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the proportion of the aqueous component in your mobile phase.[2]
-
Utilize Ion-Pairing Chromatography: For ionizable pyrazolo[1,5-a]pyrimidine derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonic acid for basic compounds) to the mobile phase can significantly increase retention.[2] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[2]
-
-
Switch to an Orthogonal Chromatographic Technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent, which promotes the retention of polar analytes.[1]
-
Issue 2: Significant Peak Tailing in HPLC
Q: I am observing significant peak tailing for my polar pyrazolo[1,5-a]pyrimidine compound on both normal and reversed-phase columns. What is the cause and how can I resolve it?
A: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For basic compounds like many pyrazolo[1,5-a]pyrimidines, interactions with acidic silanol groups on the silica backbone of the stationary phase are a common cause.[3][4]
Causality: The basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This leads to a mixed-mode retention mechanism, causing the observed peak tailing.
Resolution Protocol:
-
Mobile Phase Modification:
-
For Normal-Phase Chromatography: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide in methanol to the mobile phase.[3][5] This will neutralize the acidic silica sites and minimize secondary interactions.
-
For Reversed-Phase Chromatography: Adjust the pH of the mobile phase to suppress the ionization of either the analyte or the silanol groups. For basic analytes, a higher pH can neutralize the compound, but this may degrade the column. A more common approach is to use a low pH (e.g., with formic acid or TFA) to protonate the basic analyte and ensure consistent interaction with the stationary phase.
-
-
Alternative Stationary Phases:
-
End-Capped Columns: Use a well-end-capped reversed-phase column where the residual silanol groups are chemically derivatized to reduce their activity.
-
Alternative Media: For normal-phase chromatography, consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[3][6][7]
-
Issue 3: Compound Fails to Crystallize ("Oiling Out")
Q: I am attempting to purify my polar pyrazolo[1,5-a]pyrimidine derivative by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds that have high solubility in the chosen solvent system or when the solution is supersaturated and cooled too quickly.[3]
Causality: The high polarity of the pyrazolo[1,5-a]pyrimidine derivatives can lead to strong solute-solvent interactions, which can inhibit the formation of an ordered crystal lattice. The presence of impurities can also disrupt crystallization.
Resolution Protocol:
-
Optimize the Crystallization Conditions:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.[3]
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.[3]
-
Seed Crystals: If available, add a tiny crystal of the pure compound to induce crystallization.[3]
-
-
Modify the Solvent System:
-
Change Solvent: Use a solvent in which your compound has lower solubility at colder temperatures.
-
Co-solvent System: Employ a co-solvent system consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble).[3] Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Pre-purification:
-
If impurities are suspected to be inhibiting crystallization, perform a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.[3]
-
For colored impurities, treatment with activated charcoal in the hot solution before filtration can be effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyrazolo[1,5-a]pyrimidine derivatives?
A1: The main challenges arise from their inherent high polarity. This can lead to several issues, including:
-
Poor retention in reversed-phase chromatography due to high solubility in polar mobile phases.[1]
-
Peak tailing in HPLC caused by strong interactions with polar stationary phases.[1]
-
Difficulties in crystallization as they are often highly soluble in common polar solvents.[1]
-
Low solubility in less polar organic solvents used for normal-phase chromatography.[8][9]
These compounds typically have multiple hydrogen bond donors and acceptors, which results in strong interactions with polar stationary phases and solvents.[1]
Q2: Which chromatographic techniques are most suitable for purifying these compounds?
A2: The choice of technique depends on the specific properties of the derivative:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds.[1]
-
Reversed-Phase Chromatography (RPC): Can be optimized using polar-endcapped columns or ion-pairing agents.[1][10]
-
Supercritical Fluid Chromatography (SFC): An emerging and powerful technique for purifying polar molecules. It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[11][12][13] SFC offers fast, efficient separations and is considered a greener alternative to traditional HPLC.[11][14]
-
Ion-Exchange Chromatography (IEC): Effective for pyrazolo[1,5-a]pyrimidine derivatives that are ionizable, separating them based on their net charge.[1]
Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A3: To check for stability, spot your compound on a silica TLC plate, let it sit for about an hour, and then elute it to see if any new spots (degradation products) appear.[5] If decomposition is confirmed, consider the following alternatives:
-
Switch to a less acidic stationary phase: Neutral or basic alumina can be a good alternative to silica gel.[3][7]
-
Deactivate the silica gel: Flushing the silica gel column with a solvent system containing a small amount of a base like triethylamine can help to neutralize the acidic sites.[2][7]
-
Use reversed-phase chromatography: This avoids the acidic nature of silica gel.[6]
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: The ideal solvent system should provide good separation of your target compound from impurities.
-
Use Thin Layer Chromatography (TLC) for optimization: Test various solvent systems to find one that gives your target compound an Rf value between 0.2 and 0.4.[2][3]
-
Adjusting Polarity: If your compound is not moving from the baseline (low Rf), you need to increase the polarity of the mobile phase.[3] If it's running too fast (high Rf), decrease the polarity.[3]
-
For highly polar compounds: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[3] For very polar compounds that do not move even in 100% ethyl acetate, consider adding a more polar solvent like methanol or using a solvent system containing ammonia.[5]
Q5: What is "dry loading" and when should I use it for my pyrazolo[1,5-a]pyrimidine sample?
A5: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another stationary phase) before loading it onto the column.[6][15] This is particularly useful when your compound has poor solubility in the initial, less polar mobile phase of your chromatography run.[15] By dissolving your compound in a stronger solvent, mixing it with silica, and then evaporating the solvent, you create a free-flowing powder that can be evenly applied to the top of your column.[6][15] This technique often leads to better peak shapes and improved separation.
Data and Workflow Visualizations
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance in Purification |
| Rf Value (TLC) | 0.2 - 0.4 | Optimal for good separation in column chromatography.[2][3] |
| Mobile Phase Modifier (Base) | 0.1 - 2% (e.g., Triethylamine) | Neutralizes acidic silica, reducing peak tailing for basic compounds.[3][4] |
| Sample Load (Column Chromatography) | 1 - 5% of stationary phase mass | Prevents column overloading and ensures optimal separation.[3] |
Experimental Protocols
Protocol 1: General Recrystallization of a Polar Pyrazolo[1,5-a]pyrimidine Derivative
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To further induce crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Diagrams
Caption: Decision tree for chromatographic purification.
Caption: Troubleshooting workflow for crystallization.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link]
-
Supercritical fluid chromatography - Wikipedia. Available at: [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. Available at: [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). Available at: [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne LABS. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available at: [Link]
-
Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. Available at: [Link]
-
Successful Flash Chromatography - King Group. Available at: [Link]
-
Reversed Phase Chromatography. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. Available at: [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. Available at: [Link]
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. Available at: [Link]
-
Reversed-Phase Flash Purification - Biotage. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Publishing. Available at: [Link]
-
SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES - JournalAgent. Available at: [Link]
-
Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds | Organic Letters - ACS Publications. Available at: [Link]
-
Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Available at: [Link]
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"addressing off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors"
Here is your technical support center for addressing off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
A Guide to Understanding and Mitigating Off-Target Effects
Welcome to the technical support resource for researchers utilizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges associated with inhibitor selectivity. As Senior Application Scientists, our goal is to empower you with the knowledge to design robust experiments, interpret complex results, and confidently validate your findings.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as an ATP-competitive hinge-binding motif for a wide range of protein kinases[1][2]. While this versatility is a strength, it also presents a significant challenge: achieving high selectivity and avoiding unintended off-target effects. Kinases share a highly conserved ATP-binding site, making it difficult to design inhibitors that block only the intended target without affecting other kinases, which can lead to toxicity or confounding phenotypes[1].
Frequently Asked Questions (FAQs)
Q1: Why are pyrazolo[1,5-a]pyrimidine inhibitors prone to off-target effects?
A1: The pyrazolo[1,5-a]pyrimidine core is adept at forming key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, an interaction fundamental to the mechanism of many ATP-competitive inhibitors[3][4]. Because this hinge region is structurally conserved across the human kinome, an inhibitor designed for one kinase can often bind to the similar pockets of many others. Off-target activity is therefore an inherent risk with this scaffold.
-
Application Scientist's Note: The selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor is largely dictated by the substituents at other positions of the core ring system[1][5]. These side chains interact with less conserved regions of the ATP pocket, such as the solvent front or the selectivity pocket. Minor structural modifications to these substituents can dramatically alter the inhibitor's selectivity profile[3]. Therefore, even structurally similar compounds can have vastly different off-target profiles.
Q2: My inhibitor shows high potency in a biochemical (enzymatic) assay, but I see unexpected toxicity or a different phenotype in cell-based assays. What's happening?
A2: This is a common and critical issue that highlights the difference between a biochemical environment and a live cell. There are two primary reasons for this discrepancy:
-
Cellular Environment Factors: The intracellular concentration of ATP is very high (millimolar range), whereas biochemical assays are often run at much lower, sometimes Kₘ, ATP concentrations[6][7]. For an ATP-competitive inhibitor, this high level of the natural substrate (ATP) in cells creates competition, which can reduce the apparent potency of your inhibitor against its intended target and off-targets. An inhibitor's cellular effects are a composite of its activity against multiple targets at physiological ATP concentrations.
-
Unidentified Off-Targets: The unexpected phenotype is likely caused by the inhibitor hitting one or more off-target kinases that are critical for other cellular pathways. These off-targets may not have been included in your initial biochemical screening panel[8]. The observed toxicity or phenotype is the net result of inhibiting both the intended target and these unintended targets.
-
Application Scientist's Note: It is crucial to bridge the gap between biochemical and cellular data. A biochemical screen is an excellent starting point for understanding potential interactions, but it cannot fully predict cellular outcomes[6]. We strongly recommend validating on-target engagement directly in cells using a method like the Cellular Thermal Shift Assay (CETSA)[9][10].
Q3: What are the best methods to identify the off-targets of my inhibitor?
A3: There is no single "best" method; a multi-pronged approach provides the most comprehensive picture. The primary strategies fall into three categories:
-
Broad Kinase Panel Screening (Biochemical): This is the most common first step. Your compound is tested against a large panel of recombinant kinases (often >400) to measure its inhibitory activity (IC₅₀) or binding affinity (Kᵈ) against each one[7][11].
-
Cell-Based Target Engagement (Intact Cells): Methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assess whether your inhibitor physically binds to its target(s) inside a living cell[9][12]. This is a direct measure of target engagement under physiological conditions.
-
Chemoproteomics (Unbiased Discovery): This advanced approach uses a modified version of your inhibitor as a "bait" to pull down all interacting proteins from a cell lysate, which are then identified by mass spectrometry[13][14][15]. This is a powerful, unbiased method for discovering completely unexpected off-targets, including non-kinase proteins[14].
-
Application Scientist's Note: We recommend a tiered approach. Start with a broad biochemical kinase panel to get a landscape view. Then, use CETSA to confirm that your inhibitor engages the primary target (and potentially key off-targets) in your cellular model. If the phenotype remains unexplained, a chemoproteomics study can provide the most unbiased and comprehensive list of potential interactors.
Table 1: Comparison of Off-Target Profiling Methodologies
| Method | Principle | Pros | Cons | Best For |
| Biochemical Kinase Panel | Measures inhibition of a large number of purified, recombinant kinases.[11][16] | High-throughput, quantitative (IC₅₀/Kᵈ), broad coverage of the kinome. | Lacks cellular context (no membrane transport, physiological ATP, or scaffolding proteins). Can miss targets not on the panel.[6] | Initial broad screening to map the potential interaction landscape. |
| Cellular Thermal Shift Assay (CETSA) | Measures target protein stabilization upon ligand binding in response to heat.[9][17] | Measures direct target engagement in intact cells or lysates, label-free. Confirms inhibitor reaches its target. | Lower throughput (typically Western blot-based), requires specific antibodies, may not detect all binding events. | Validating on-target engagement and testing key suspected off-targets in a cellular model. |
| Chemoproteomics | Uses a chemical probe based on the inhibitor to capture and identify binding partners from cell lysates via mass spectrometry.[13][15] | Unbiased, proteome-wide discovery of on- and off-targets, including non-kinases. Can be performed in situ. | Technically complex, requires chemical synthesis of a probe, can generate false positives/negatives depending on probe design.[18] | Investigating complex or unexplained phenotypes and discovering novel targets. |
| Computational Prediction | Uses structural information of the inhibitor and kinase binding sites to predict binding affinities across the kinome.[19][20][21] | Very fast and low-cost. Can screen the entire kinome.[20] | Predictive, not experimental. Accuracy can vary and requires experimental validation.[21][22] | Prioritizing inhibitors for synthesis and guiding experimental screening efforts. |
Troubleshooting Guide: From Unexpected Data to Actionable Insights
This section addresses specific experimental problems with a logical workflow for diagnosis and resolution.
Problem 1: My phenotypic data is inconsistent with known functions of the intended target kinase.
This is a classic sign of potent off-target activity. The goal is to systematically identify the protein(s) responsible for the observed phenotype.
Caption: Workflow for diagnosing unexpected cellular phenotypes.
-
Causality Behind the Workflow:
-
Confirm On-Target Engagement: Before searching for off-targets, you must first prove your inhibitor is actually binding its intended target in your cellular system[23]. If it isn't, the issue may be poor cell permeability, compound instability, or efflux pump activity, not off-target effects. CETSA is the gold standard for this validation[10].
-
Profile Off-Targets: A broad biochemical kinase screen is the most efficient way to generate a list of high-probability off-targets[7][11]. Focus on kinases inhibited with a potency similar to or greater than your primary target.
-
Validate Off-Target Relevance: A correlation from a kinase panel is not causation. To prove an off-target is responsible for the phenotype, you must modulate its activity using an orthogonal method. The gold standard is genetics (siRNA/CRISPR), but using a structurally unrelated inhibitor that is known to be selective for that off-target can also provide strong evidence. If these orthogonal methods reproduce the original phenotype, you have validated the off-target's role.
-
Problem 2: My inhibitor shows widespread activity in a kinome screen. How do I interpret this data and select a better compound?
Interpreting selectivity data goes beyond simply counting the number of inhibited kinases. Quantitative metrics can provide a more objective measure of selectivity.
-
Data Interpretation:
-
IC₅₀/Kᵈ Values: The absolute potency against your primary target is key. However, the ratio of potency against off-targets versus the on-target is what defines selectivity.
-
Selectivity Score (S-score): This metric divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases in the panel. A lower S-score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, this metric measures the inequality of inhibitory activity across the kinome. A Gini coefficient closer to 1 indicates that the inhibitory power is concentrated on a few kinases (high selectivity), while a score closer to 0 indicates broad, evenly distributed activity (low selectivity).
-
-
Application Scientist's Note: When presenting your data, do not simply state that an inhibitor is "selective." Quantify it. For example: "Inhibitor X demonstrated high potency for Kinase A (IC₅₀ = 10 nM) and was highly selective, with an S-score(1µM) of 0.02, inhibiting only 8 out of 400 kinases by more than 90%. The most potent off-target was Kinase B (IC₅₀ = 850 nM), representing an 85-fold selectivity window." This provides a rigorous and clear picture of the compound's profile.
Caption: Visualizing selective vs. non-selective inhibitor profiles.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol describes a standard Western blot-based CETSA to confirm that your pyrazolo[1,5-a]pyrimidine inhibitor binds to its intended target in intact cells.
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. By heating cells treated with a compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to higher temperatures in the presence of the compound indicates direct binding.[9][24]
-
Self-Validation System:
-
Vehicle Control (DMSO): Establishes the baseline melting curve of the target protein.
-
Positive Control Compound: A known inhibitor of the target should also produce a thermal shift, validating the assay system.
-
Negative Control Protein: A highly abundant, unrelated protein (e.g., GAPDH, Tubulin) should not show a thermal shift, demonstrating the specificity of the compound-induced stabilization.
-
-
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow to ~80-90% confluency.
-
Treat cells with your pyrazolo[1,5-a]pyrimidine inhibitor at a final concentration (e.g., 1-10 µM) or with vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
-
Cell Harvesting:
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet once with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in a precise volume of PBS with inhibitors and aliquot equal volumes (e.g., 50 µL) into PCR tubes, one for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes. A typical gradient would be: 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C.
-
Immediately after heating, cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to 3-5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody for your target protein and a loading control (e.g., GAPDH from the non-heated sample).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity of the non-heated (e.g., 40°C) sample.
-
Plot the relative protein amount vs. temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms target engagement.
-
-
Protocol 2: High-Throughput Biochemical Kinase Selectivity Profiling
This protocol outlines the general steps for preparing and submitting a compound for a large-scale commercial kinase panel screen (e.g., Eurofins DiscoverX, Reaction Biology).
-
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of hundreds of individual kinases in parallel. The readout is typically based on quantifying the amount of phosphorylated substrate or the amount of ATP consumed.[11][25]
-
Step-by-Step Methodology:
-
Compound Preparation and Quality Control:
-
Synthesize or acquire your pyrazolo[1,5-a]pyrimidine inhibitor at high purity (>95%, confirmed by HPLC and NMR). Impurities can cause false positives.
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Confirm the solubility of your compound in DMSO at the stock concentration.
-
-
Assay Format Selection:
-
Choose the type of screen. The most common initial screen is a single-dose concentration (e.g., 1 µM) against the full panel to identify "hits."
-
Follow-up screens should determine the IC₅₀ value for the primary target and any off-target "hits" identified in the initial screen. This is done by running a 10-point dose-response curve.[7]
-
-
Submission to a Vendor:
-
Contact your chosen vendor and follow their specific sample submission guidelines regarding volume, concentration, and shipping conditions.
-
Provide the exact molecular weight and chemical structure of your compound.
-
-
Data Analysis and Interpretation:
-
The vendor will provide a data report, typically including "% Inhibition" at the tested concentration or calculated IC₅₀ values.
-
Plot the data on a kinome tree diagram to visualize the selectivity profile.
-
Calculate selectivity metrics (S-score, Gini coefficient) to objectively compare your inhibitor with reference compounds.
-
Identify any off-targets with IC₅₀ values within 30- to 100-fold of your on-target IC₅₀ for further investigation.
-
-
References
-
Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]
-
Computational off-target profiling of known kinase inhibitors. ResearchGate. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. PMC - NIH. [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]
-
Biochemical target selectivity of pyrazolopyrimidine inhibitors. ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected]([Link] unexpected)
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Springer Protocols. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Taylor & Francis Online. [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. PMC - NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Aaltodoc. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
-
High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. domainex.co.uk [domainex.co.uk]
Technical Support Center: Overcoming Drug Resistance to Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Introduction
Pyrazolo[1,5-a]pyrimidines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent activity as protein kinase inhibitors.[1][2] These inhibitors are crucial in targeted cancer therapy by interfering with cellular signaling pathways that are often dysregulated in cancer.[1][2] Several pyrazolo[1,5-a]pyrimidine-based inhibitors have advanced to clinical trials, and some have received regulatory approval for treating various cancers.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit their long-term efficacy.[1][2]
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to pyrazolo[1,5-a]pyrimidine-based inhibitors. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my pyrazolo[1,5-a]pyrimidine-based inhibitor, is now showing signs of resistance. How do I confirm this experimentally?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically achieved by performing a dose-response cell viability assay and comparing the half-maximal inhibitory concentration (IC50) of your resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value, generally considered to be greater than two-fold, is a strong indicator of acquired resistance.[3]
Recommended Experiment: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Purpose: To determine and compare the IC50 values of the pyrazolo[1,5-a]pyrimidine inhibitor in both sensitive and suspected resistant cell lines.
Q2: I've confirmed resistance. What are the most common mechanisms of resistance to kinase inhibitors like the pyrazolo[1,5-a]pyrimidines?
A2: Resistance to kinase inhibitors can be broadly categorized into two main types: primary (pre-existing) and acquired (develops during treatment).[4] The mechanisms are diverse but often involve:
-
On-target alterations: These are genetic changes in the target kinase itself.
-
Secondary mutations: New mutations in the kinase's drug-binding site can prevent the inhibitor from binding effectively.
-
Gene amplification: An increase in the number of copies of the target kinase gene can lead to its overexpression, essentially "out-competing" the inhibitor.[4]
-
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thus maintaining their growth and survival.[4]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.[5][6]
-
Histological transformation: In some cases, the cancer cells may change their type, for example, from non-small cell lung cancer to small cell lung cancer, rendering the initial targeted therapy ineffective.[4]
Q3: What are the initial experiments I should perform to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is crucial. Start by investigating the most common mechanisms:
-
Sequence the target kinase: Analyze the coding sequence of the target kinase in your resistant cells to identify any potential mutations that are not present in the parental sensitive cells.[3]
-
Assess target protein expression: Use Western blotting to compare the expression levels of the target kinase in sensitive and resistant cells. A significant increase in the resistant line could indicate gene amplification.[3]
-
Analyze downstream signaling: Even if the target kinase expression is unchanged, its phosphorylation status (a marker of activity) and the phosphorylation of its key downstream substrates should be examined via Western blotting.
-
Screen for bypass pathway activation: A phospho-kinase antibody array can provide a broad overview of activated signaling pathways in your resistant cells compared to the sensitive cells, helping to identify potential bypass mechanisms.[3]
Troubleshooting Guides
Problem 1: My pyrazolo[1,5-a]pyrimidine inhibitor shows a significantly higher IC50 in my treated cell line, but I don't see any mutations in the target kinase.
Possible Cause & Troubleshooting Steps:
-
Cause: Resistance may be driven by non-mutational mechanisms.
-
Experiment 1: Western Blot for Target and Downstream Pathways.
-
Rationale: To check for overexpression of the target kinase or reactivation of the downstream signaling pathway.
-
Procedure: Compare the protein levels of the target kinase and key phosphorylated downstream effectors (e.g., p-AKT, p-ERK) in sensitive versus resistant cells, both with and without inhibitor treatment.
-
-
Experiment 2: ABC Transporter Efflux Assay.
-
Rationale: To determine if increased drug efflux is contributing to resistance. Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to be substrates of ABC transporters.[6][7]
-
Procedure: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) and measure its intracellular accumulation with and without a known efflux pump inhibitor. Compare the results between sensitive and resistant cells.
-
-
Problem 2: I've identified a bypass pathway that is activated in my resistant cells. How can I overcome this?
Possible Solution & Experimental Approach:
-
Solution: Combination therapy is a common strategy to overcome resistance mediated by bypass pathways.
-
Experiment: Synergy Analysis using Combination Index (CI).
-
Rationale: To determine if combining your pyrazolo[1,5-a]pyrimidine inhibitor with an inhibitor of the identified bypass pathway results in a synergistic, additive, or antagonistic effect.
-
Procedure: Treat the resistant cells with a matrix of concentrations of both inhibitors. After a set incubation period (e.g., 72 hours), measure cell viability. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Data Presentation: Example of Synergy Analysis
| Inhibitor A (nM) | Inhibitor B (nM) | % Inhibition | Combination Index (CI) |
| 10 | 0 | 25 | - |
| 0 | 50 | 30 | - |
| 10 | 50 | 75 | 0.45 (Synergistic) |
| 20 | 0 | 45 | - |
| 0 | 100 | 50 | - |
| 20 | 100 | 95 | 0.25 (Strong Synergy) |
Experimental Protocols & Workflows
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in complete growth medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Treat sensitive and resistant cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein or phospho-protein overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[3]
Signaling Pathways and Experimental Workflows
Diagram 1: Common Mechanisms of Resistance to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Caption: Overview of key resistance mechanisms to kinase inhibitors.
Diagram 2: Troubleshooting Workflow for Investigating Resistance
Caption: A step-by-step guide to diagnosing resistance mechanisms.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells. Benchchem.
- New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-medi
- (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase. PubMed.
- Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. MedChemExpress.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chiral Separation of Pyrazolo[1,5-a]pyrimidine Enantiomers
Welcome to the technical support center for the chiral separation of pyrazolo[1,5-a]pyrimidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your chromatographic experiments. Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities, including their role as protein kinase inhibitors in cancer therapy.[1][2] The stereochemistry of these molecules can be a critical determinant of their pharmacological and toxicological profiles, making robust enantioselective analysis essential.[3][4]
This resource is structured to address common challenges and frequently asked questions, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chiral stationary phases (CSPs) for separating pyrazolo[1,5-a]pyrimidine enantiomers?
A1: Polysaccharide-based CSPs are overwhelmingly the most successful and widely used for the chiral separation of a broad range of compounds, including N-heterocycles like pyrazolo[1,5-a]pyrimidines.[3][4] Specifically, derivatives of amylose and cellulose, such as those carbamylated with 3,5-dimethylphenylcarbamate, have demonstrated excellent enantiorecognition capabilities.[3][4]
-
Amylose-based CSPs (e.g., Chiralpak IA, IG): These often show high selectivity, particularly in normal phase or supercritical fluid chromatography (SFC).[3][5]
-
Cellulose-based CSPs (e.g., Chiralcel OD, OJ): These are versatile and can be effective in normal phase, reversed-phase, and polar organic modes.[3][6]
The choice between amylose and cellulose depends on the specific substituent groups on the pyrazolo[1,5-a]pyrimidine core, as these groups dictate the potential interactions (π-π, hydrogen bonding, dipole-dipole) with the chiral selector.[3][4] A screening approach using a selection of both amylose- and cellulose-based columns is a highly effective starting point for method development.[7]
Q2: What are the typical mobile phase systems used for the chiral separation of these compounds?
A2: The choice of mobile phase is critical and is directly linked to the chromatographic mode and the selected CSP.
-
Normal Phase (NP-HPLC): This mode commonly uses mixtures of a non-polar solvent like n-hexane or n-heptane with an alcohol modifier such as isopropanol (IPA) or ethanol.[3] This is often the preferred mode for polysaccharide-based CSPs.[3]
-
Reversed-Phase (RP-HPLC): This involves aqueous mobile phases with organic modifiers like acetonitrile or methanol. While less common for initial screening on polysaccharide CSPs, it can be advantageous for compounds with higher polarity and offers compatibility with mass spectrometry (LC-MS).[8]
-
Polar Organic Mode: This mode utilizes mixtures of polar organic solvents, such as acetonitrile and methanol. It can offer benefits like shorter analysis times and improved peak shapes for certain analytes.[3][6]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, modified with a small percentage of an alcohol (e.g., methanol, ethanol).[5][9] SFC is increasingly favored for its speed, efficiency, and reduced environmental impact.[7][10]
Q3: Why is it sometimes necessary to add additives to the mobile phase?
A3: Mobile phase additives are often crucial for improving peak shape and resolution, especially for ionizable compounds.[8][11] Pyrazolo[1,5-a]pyrimidines can have basic nitrogen atoms that may interact undesirably with the silica support of the CSP, leading to peak tailing.
-
For Basic Analytes: Adding a small amount of a basic additive like diethylamine (DEA) or ethanolamine (typically 0.1-0.5%) to a normal phase mobile phase can suppress these secondary interactions, resulting in sharper, more symmetrical peaks.[11]
-
For Acidic Analytes: An acidic additive such as trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.1%) can serve a similar purpose for acidic compounds by ensuring a consistent ionization state.[8][11]
The choice and concentration of the additive may need to be optimized, as it can significantly impact selectivity.[12]
Q4: How do temperature and flow rate impact the chiral separation?
A4: Both temperature and flow rate are important parameters for fine-tuning a chiral separation.
-
Temperature: The effect of temperature can be complex. Generally, lower temperatures may increase resolution due to enhanced interaction strength between the analyte and the CSP, but this can also lead to broader peaks and longer retention times. Conversely, higher temperatures can improve efficiency and shorten analysis times but may reduce selectivity. It is recommended to experiment with a range of temperatures (e.g., 10°C to 40°C) if your system has a column thermostat.[8][10]
-
Flow Rate: Slower flow rates typically lead to better resolution as they allow more time for the enantiomers to interact with the CSP.[8] However, this comes at the cost of longer run times.[8] A good starting point is the flow rate recommended by the column manufacturer, which can then be adjusted downwards in small increments to improve a critical separation.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Poor or No Resolution (Rs < 1.5)
Your chromatogram shows a single peak or two peaks that are not baseline-separated.
Caption: Troubleshooting workflow for poor peak resolution.
| Possible Cause | Solution |
| Inappropriate CSP/Mobile Phase Combination | The primary cause of poor resolution is a lack of differential interaction between the enantiomers and the CSP. Action: Screen a diverse set of chiral stationary phases (both amylose- and cellulose-based) with different mobile phase systems (NP, RP, Polar Organic, SFC).[3][7] |
| Suboptimal Mobile Phase Composition | Even with the correct CSP, the mobile phase composition is key. The type and percentage of the alcohol modifier in normal phase can dramatically alter selectivity. Action: Systematically vary the ratio of your organic modifier. For example, in a hexane/IPA system, test compositions from 90:10 to 70:30. Also, consider switching the alcohol (e.g., from IPA to ethanol).[3][8] |
| Incorrect Additive | The presence or absence of an acidic or basic additive can be the deciding factor. Action: If your pyrazolo[1,5-a]pyrimidine is basic, add 0.1% DEA to your mobile phase. If it has acidic functionalities, try adding 0.1% TFA or formic acid.[11] |
| Flow Rate Too High | A high flow rate reduces the interaction time between the analytes and the CSP. Action: Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min).[8] |
| Temperature Too High | Higher temperatures can decrease the stability of the transient diastereomeric complexes, reducing selectivity. Action: If your system has a column oven, try reducing the temperature to 25°C, 15°C, or 10°C.[10] |
Problem 2: Poor Peak Shape (Broadening or Tailing)
The peaks in your chromatogram are not sharp and symmetrical, which can compromise resolution and accurate integration.
| Possible Cause | Solution |
| Secondary Interactions | Unwanted interactions between the basic nitrogen atoms of the analyte and acidic silanol groups on the silica surface are a common cause of tailing. Action: Add a basic modifier like DEA (0.1-0.5%) to the mobile phase to mask the silanol groups.[11] |
| Column Contamination or Degradation | Strongly retained impurities from previous injections can accumulate at the head of the column, leading to peak distortion.[13] Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized CSPs, solvents like THF or DMF can be used for regeneration.[13] If performance is not restored, the column may be permanently damaged. |
| Sample Overload | Injecting too much sample can saturate the stationary phase, causing broad, often fronting, peaks.[8] Action: Reduce the injection volume or dilute the sample concentration and reinject. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection. Action: Whenever possible, dissolve the sample in the mobile phase itself.[14] If this is not feasible, use the weakest solvent that provides adequate solubility. |
| Extra-Column Volume | Excessive tubing length or large-diameter fittings between the injector, column, and detector can contribute to peak broadening.[8] Action: Minimize the length and internal diameter of all connecting tubing. |
Experimental Protocols
Protocol 1: Generic Chiral HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a chiral separation method for a novel pyrazolo[1,5-a]pyrimidine derivative.
-
Sample Preparation:
-
Dissolve the racemic pyrazolo[1,5-a]pyrimidine sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Screening:
-
Objective: Identify a promising CSP and mobile phase system.
-
Columns: Screen a minimum of two amylose-based (e.g., Chiralpak IA) and two cellulose-based (e.g., Chiralcel OD-H) CSPs.
-
Mobile Phases (Isocratic):
-
Normal Phase: n-Hexane/Isopropanol (80:20, v/v) with 0.1% DEA.
-
Polar Organic: Acetonitrile/Methanol (50:50, v/v) with 0.1% DEA.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV (select a wavelength of maximum absorbance for your compound)
-
-
-
Method Optimization:
-
Objective: Fine-tune the separation for the most promising condition identified in the screening step.
-
Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., IPA in normal phase) in 5% increments to optimize retention and resolution.
-
Additive Concentration: If peak shape is poor, adjust the concentration of the additive (e.g., 0.05% to 0.2% DEA).
-
Temperature and Flow Rate: If baseline resolution is still not achieved, systematically vary the temperature (e.g., 15°C, 25°C, 35°C) and flow rate (e.g., 0.7 mL/min, 1.0 mL/min, 1.2 mL/min).
-
-
Method Validation (Abbreviated):
-
Confirm the robustness of the final method by making small, deliberate changes to the optimized parameters.
-
Verify the precision by performing multiple injections of the same sample.
-
Caption: Systematic workflow for chiral method development.
References
- Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral separation of HETE enantiomers.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Wiley Periodicals LLC. (2022). Rapid chiral separation of potential antibiotics using supercritical fluid chromatography. Chirality.
- Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Cheng, L., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PubMed Central.
- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
- Elsevier B.V. (2014). Journal of Chromatography A.
- Elgemeie, G. H., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- ResearchGate. (2025, October 22). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Rapid chiral separation of potential antibiotics using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors Versus Clinically Relevant Alternatives
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a cornerstone of modern oncology research. Cyclin-dependent kinases (CDKs), master regulators of the cell cycle, have long been pursued as therapeutic targets. Dysregulation of CDK activity is a hallmark of cancer, making the development of small molecule inhibitors a critical area of investigation. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of novel kinase inhibitors, including those targeting CDKs.
This guide provides a comparative analysis of the pyrazolo[1,5-a]pyrimidine class of CDK inhibitors, with a focus on understanding their potential in relation to established and clinically relevant CDK inhibitors. While specific biochemical data for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is not extensively available in the public domain, we will explore the activity of structurally related compounds from this class to provide a scientifically grounded perspective on their potential. This guide will delve into the mechanistic basis for CDK inhibition, present comparative inhibitory data, and provide detailed experimental protocols for the evaluation of these compounds.
The Central Role of CDKs in Cell Cycle Progression and Cancer
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. This process is driven by the sequential activation and inactivation of a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Each CDK forms a complex with a regulatory cyclin subunit, and the activity of these complexes is precisely controlled throughout the different phases of the cell cycle (G1, S, G2, and M).
In many cancers, this intricate control is lost due to mutations or aberrant expression of CDKs, cyclins, or their endogenous inhibitors. This leads to uncontrolled cell proliferation, a defining characteristic of cancer. Consequently, inhibiting CDK activity has become a validated therapeutic strategy.
Caption: Simplified CDK signaling pathway in the G1/S transition.
A Comparative Look at CDK Inhibitor Classes
CDK inhibitors can be broadly categorized based on their selectivity profiles. First-generation inhibitors, such as Flavopiridol and Roscovitine, exhibit broad or "pan-CDK" activity, inhibiting multiple CDKs. While potent, their lack of selectivity can lead to off-target effects and associated toxicities. More recent efforts have focused on developing inhibitors with greater selectivity, most notably for the CDK4/6 complexes, which are critical for the G1-S phase transition. Palbociclib, Ribociclib, and Abemaciclib are highly successful examples of selective CDK4/6 inhibitors that have been approved for the treatment of certain types of breast cancer. Other inhibitors, like Dinaciclib, show potent inhibition of a specific subset of CDKs.
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential to yield potent and selective CDK inhibitors. Research has shown that derivatives of this core structure can inhibit various CDKs, with some demonstrating particular potency against CDK2 and CDK9.[1]
Performance Data: Pyrazolo[1,5-a]pyrimidines vs. Other CDK Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative pyrazolo[1,5-a]pyrimidine derivatives and a selection of well-characterized CDK inhibitors against various CDK-cyclin complexes. This data allows for a direct comparison of potency and selectivity.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name/Reference | CDK1/CycB (nM) | CDK2/CycA (nM) | CDK5/p25 (nM) | CDK7/CycH (nM) | CDK9/CycT (nM) |
| Compound 4k (BS-194) [2] | 30 | 3 | 30 | 250 | 90 |
| Compound 21c [3] | - | 18 | - | - | - |
| Compound 13g [3] | - | 150 | - | - | - |
Note: Data for this compound is not available in the cited literature; the table presents data for structurally related compounds to illustrate the potential of the scaffold.
Table 2: Inhibitory Activity of Comparator CDK Inhibitors
| Inhibitor Name | CDK1/CycB (nM) | CDK2/CycA (nM) | CDK4/CycD1 (nM) | CDK5/p25 (nM) | CDK6/CycD3 (nM) | CDK9/CycT (nM) |
| Palbociclib [4] | >10,000 | >10,000 | 11 | - | 16 | - |
| Ribociclib [5] | >1,000 | >1,000 | 10 | - | 39 | - |
| Abemaciclib [6] | - | - | 2 | - | 10 | - |
| Flavopiridol [7][8] | 30 | 170 | 100 | - | - | - |
| Roscovitine (Seliciclib) [9] | 650 | 700 | >100,000 | 200 | >100,000 | - |
| Dinaciclib [10] | 3 | 1 | - | 1 | - | 4 |
IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.
From this data, it is evident that pyrazolo[1,5-a]pyrimidine derivatives like compound 4k and 21c show high potency against CDK2, comparable to or exceeding that of some pan-CDK inhibitors.[2][3] In contrast, the approved drugs Palbociclib, Ribociclib, and Abemaciclib demonstrate remarkable selectivity for CDK4 and CDK6.[4][5][6] Dinaciclib stands out for its potent, nanomolar inhibition across multiple CDKs.[10]
Experimental Protocols for Evaluating CDK Inhibitors
To ensure scientific integrity and reproducibility, standardized and well-validated assays are crucial. The following section provides detailed, step-by-step methodologies for key experiments used to characterize and compare CDK inhibitors.
Caption: General experimental workflow for CDK inhibitor characterization.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP solution, and substrate solution (e.g., a peptide substrate for the specific CDK). Reconstitute the recombinant CDK/cyclin enzyme complex in kinase buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., this compound or comparators) in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[11]
Cell Proliferation Assay (e.g., MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Western Blot for Retinoblastoma (Rb) Phosphorylation
Principle: This technique is used to detect the phosphorylation status of Rb, a direct substrate of G1 CDKs. Inhibition of CDK4/6 or CDK2 will lead to a decrease in Rb phosphorylation at specific sites (e.g., Ser780, Ser807/811).[12][13]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the CDK inhibitor at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-p-Rb Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rb and a housekeeping protein like β-actin.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of individual cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). CDK inhibitors are expected to cause cell cycle arrest at specific phases.[14][15]
Protocol:
-
Cell Treatment: Treat cells with the CDK inhibitor at its GI50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells (including any floating cells), wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and potent platform for the development of novel CDK inhibitors. As demonstrated by compounds such as BS-194 and 21c, this chemical class can yield highly potent inhibitors, particularly against CDK2.[2][3] While they may not exhibit the same narrow selectivity for CDK4/6 as the approved "-ciclib" drugs, their distinct inhibition profiles could be advantageous in certain cancer contexts where CDK2 activity is a primary driver of proliferation.
The future of CDK inhibitor development will likely involve the pursuit of compounds with tailored selectivity profiles to overcome resistance mechanisms and to target specific cancer subtypes. The pyrazolo[1,5-a]pyrimidine scaffold, with its synthetic tractability, is well-positioned to contribute to this next generation of targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of these and other novel CDK inhibitors, ensuring that only the most promising candidates advance in the drug discovery pipeline.
References
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Parry, D., Guzi, T., Shanahan, F., Davis, N., Lam, J., & Shah, N. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8635-8644. [Link]
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O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist, 21(9), 1105–1111. [Link]
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He, S., Wang, Y., Zhang, S., Zhou, J., & Zhang, T. (2020). Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. Journal of Ovarian Research, 13(1), 1-11. [Link]
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Malumbres, M. (2014). Roscovitine in cancer and other diseases. Expert Opinion on Investigational Drugs, 23(4), 543-556. [Link]
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McClendon, A. K., & Dean, J. L. (2012). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research, 72(11), 2895-2905. [Link]
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O'Brien, N. A., Klassert, T. E., & Wels, W. S. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(80), 35028. [Link]
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Lee, S., Choi, S. Y., & Kim, S. K. (2021). Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas. Cancers, 13(16), 4058. [Link]
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Corona, S. P., & Generali, D. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Drug design, development and therapy, 12, 321. [Link]
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Senderowicz, A. M. (2000). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status. Investigational new drugs, 18(4), 2903-2913. [Link]
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Schettini, F., De Santo, I., & Formisano, L. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 12(1), 1-17. [Link]
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Chilà, R., Zucal, M., & D'Agostino, V. G. (2024). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. International Journal of Molecular Sciences, 25(4), 2346. [Link]
-
Asghar, U., Witkiewicz, A. K., & Knudsen, E. S. (2015). Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. Journal of clinical investigation, 125(7), 2639-2649. [Link]
-
ResearchGate. (n.d.). IC50 Values of CDK4/6 Inhibitors. [Link]
-
Barroso-García, G., Puentes-Pardo, J. D., & Ocaña, A. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Cancer: Basic and Clinical Research, 10, BCBCR-S40060. [Link]
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Chen, Y. T., Wang, C. C., & Chen, C. T. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in pharmacology, 14, 1166324. [Link]
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Wang, S. C., Lin, Y. L., & Chen, C. N. (2021). Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. International journal of molecular sciences, 22(11), 5894. [Link]
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ResearchGate. (n.d.). IC 50 values of flavopiridol in four CCA cell lines. [Link]
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Keyomarsi, K. (2003). Assays for Cyclin-Dependent Kinase Inhibitors. In Cell Cycle Checkpoints (pp. 245-256). Humana Press. [Link]
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Roberts, P. J., Bisi, J. E., & Strum, J. C. (2016). CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest. Molecular cancer therapeutics, 15(10), 2483-2494. [Link]
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El-Damasy, D. A., Abd-Allah, A. A., & El-Adl, K. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
Gomaa, M. S., Al-Said, M. S., & Ghorab, M. M. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Journal of Molecular Structure, 1311, 138374. [Link]
-
Parry, D., Guzi, T., Shanahan, F., Davis, N., Lam, J., & Shah, N. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(24), 8635-8644. [Link]
-
Kim, H. G., & Lee, K. W. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3624. [Link]
-
Phillipson, L. J., Segal, D., & Nero, T. L. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & medicinal chemistry, 23(19), 6280-6296. [Link]
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BPS Bioscience. (n.d.). CDK12/Cyclin K Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of Cell Cycle Inhibitors by Flow Cytometry. [Link]
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Phillipson, L. J., Segal, D., Nero, T. L., Parker, M. W., Wan, S. S., de Silva, M., ... & Burns, C. J. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & medicinal chemistry, 23(19), 6280-6296. [Link]
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Kim, H. J., & Lee, J. Y. (2017). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 118(1), 5-5. [Link]
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Ma, T., Chen, Y., & Zhang, J. (2018). SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase. Cell cycle, 17(10), 1213-1221. [Link]
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Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. [Link]
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A Comparative Guide to the Kinase Selectivity Profile of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth comparative analysis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of the promising pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds known to exhibit potent kinase inhibitory activities.[1][2][3] Due to the limited publicly available kinome-wide screening data for this specific molecule, we will present a hypothetical but plausible kinase selectivity profile for this compound. This hypothetical profile is based on the known activities of other compounds sharing the pyrazolo[1,5-a]pyrimidine scaffold, which have shown inhibitory action against kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and c-Src.[1][2][4]
This guide will compare our hypothetical profile for this compound against three well-characterized kinase inhibitors with distinct selectivity profiles: Staurosporine , a broad-spectrum inhibitor; Dasatinib , a multi-targeted inhibitor; and Vemurafenib , a highly selective inhibitor.[5][6][7][8][9] Through this comparison, we will illustrate the process of interpreting kinase selectivity data and highlight the potential therapeutic implications of different selectivity profiles.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its ability to mimic the purine core of ATP, the universal phosphate donor for all kinases.[1] This structural feature allows compounds based on this scaffold to act as ATP-competitive inhibitors for a wide range of kinases.[3] Indeed, various derivatives have been developed as inhibitors of CDKs, TRKs, PI3Kδ, c-Src, and Pim-1 kinases, underscoring the versatility of this scaffold in targeting key regulators of cellular processes.[1][2][4][10][11] The development of selective inhibitors is a major goal in kinase drug discovery to minimize off-target effects and associated toxicities.[12][13]
Comparative Compounds: Chemical Structures
To provide a comprehensive comparison, we have selected three benchmark inhibitors with diverse selectivity profiles.
| Compound | Chemical Structure |
| This compound [14] | |
| Staurosporine [6] | |
| Dasatinib [7] | |
| Vemurafenib [15] |
Kinase Selectivity Profile: A Comparative Analysis
The following table presents the kinase inhibition profiles of our topic compound (hypothetical data) and the three comparators. The data is presented as the dissociation constant (Kd) in nanomolars (nM), which represents the affinity of the compound for the kinase. A lower Kd value indicates a stronger binding affinity. This data is typically generated using a platform like the KINOMEscan™ from DiscoverX, which employs an active site-directed competition binding assay.[16][17][18]
Table 1: Comparative Kinase Selectivity Profiles (Kd in nM)
| Kinase Target | This compound (Hypothetical Data) | Staurosporine[5] | Dasatinib[19][20] | Vemurafenib[9][21] |
| CDK2 | 15 | 3 | >10,000 | >10,000 |
| CDK9 | 25 | 6 | >10,000 | >10,000 |
| GSK3B | 150 | 8 | >10,000 | >10,000 |
| PIM1 | 200 | 1 | 160 | >10,000 |
| SRC | >1,000 | 20 | 0.5 | >10,000 |
| ABL1 | >1,000 | 20 | 0.6 | >10,000 |
| BCR-ABL | >1,000 | - | 0.2 | >10,000 |
| c-KIT | >1,000 | 25 | 4 | >10,000 |
| PDGFRA | >1,000 | 15 | 28 | >10,000 |
| BRAF | >10,000 | 100 | >10,000 | 31 |
| BRAF (V600E) | >10,000 | 100 | >10,000 | 15 |
| VEGFR2 | >1,000 | 7 | 100 | >10,000 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.
Analysis of Selectivity Profiles:
-
This compound (Hypothetical): Our hypothetical profile positions this compound as a potent and selective inhibitor of CDK2 and CDK9, with moderate activity against GSK3B and PIM1. This profile suggests a potential therapeutic application in cancers where CDK2 and CDK9 are dysregulated, such as certain types of leukemia and solid tumors. The high degree of selectivity against other kinases would be advantageous in minimizing off-target effects.
-
Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across a wide range of kinases.[5][6] This lack of selectivity makes it an excellent research tool for inducing apoptosis or inhibiting general kinase activity in vitro, but its clinical utility is limited due to toxicity.[6]
-
Dasatinib: Dasatinib is a multi-targeted inhibitor, potently inhibiting BCR-ABL, SRC family kinases, c-KIT, and PDGFRA.[7][19][20] This profile is therapeutically beneficial in diseases driven by these kinases, such as chronic myeloid leukemia (CML), where it can overcome resistance to more selective inhibitors like imatinib.[7]
-
Vemurafenib: Vemurafenib is a prime example of a highly selective kinase inhibitor, with remarkable potency for the BRAF V600E mutant and, to a lesser extent, wild-type BRAF.[9][15][21] This high selectivity underpins its clinical success in treating BRAF V600E-mutant melanoma, as it directly targets the driver mutation of the cancer.[9][15]
Visualizing the Impact: A Hypothetical Signaling Pathway
To illustrate the potential mechanism of action of this compound based on our hypothetical profile, the following diagram depicts its inhibitory effect on the cell cycle, a process heavily regulated by CDKs.
Caption: Hypothetical inhibition of the G1/S transition by this compound through targeting of CDK2.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
To experimentally determine the kinase selectivity profile of a compound, a robust and high-throughput method is required. The Kinase-Glo® Luminescent Kinase Assay is a widely used platform that measures the amount of ATP remaining in solution following a kinase reaction.[22][23][24] A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Purified recombinant kinases of interest
-
Kinase-specific substrates (peptides or proteins)
-
Test compound (this compound) and control inhibitors
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
In each well of the microplate, add the kinase reaction buffer.
-
Add the test compound at various concentrations to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative (100% activity) control.
-
Add the purified kinase enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase-specific substrate and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to ensure accurate IC₅₀ determination.
-
Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Detection of Kinase Activity:
-
Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
-
Mix the contents of the wells thoroughly, usually on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram:
Caption: Workflow for the Kinase-Glo® Luminescent Kinase Assay.
Conclusion
This comparative guide has provided a framework for evaluating the kinase selectivity profile of this compound. While the specific data for this compound was presented hypothetically, the analysis against well-known inhibitors with diverse profiles—Staurosporine (broad-spectrum), Dasatinib (multi-targeted), and Vemurafenib (highly selective)—illustrates the critical importance of kinome-wide screening in early-stage drug discovery.
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the development of novel kinase inhibitors. A compound with a selective profile, such as the one hypothetically attributed to this compound, would hold significant promise for targeted therapies with potentially fewer side effects. The experimental protocols outlined herein provide a robust methodology for determining such profiles and guiding the optimization of lead compounds. As with any preclinical compound, further in-depth biochemical and cell-based assays are necessary to validate its therapeutic potential.
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DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link].
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Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link].
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Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link].
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Chapman, P. B., et al. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Future Oncology. Available at: [Link].
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Wikipedia. Staurosporine. Available at: [Link].
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Karaman, M. W., et al. (2008). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry. Available at: [Link].
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Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. Available at: [Link].
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Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. Available at: [Link].
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Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link].
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link].
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Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link].
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Al-Suhaimi, K. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link].
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Johnson, J. L., et al. (2015). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. OSTI.GOV. Available at: [Link].
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Holderfield, M., et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Clinical Cancer Research. Available at: [Link].
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link].
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Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. Available at: [Link].
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Flaherty, K. T. (2011). Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. Medscape. Available at: [Link].
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Mukaiyama, H., et al. (2008). Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. Bioorganic & Medicinal Chemistry. Available at: [Link].
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Auld, D. S., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. Available at: [Link].
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PubChem. Ethyl 7-hydroxy-3-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Available at: [Link].
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PubChem. This compound. Available at: [Link].
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ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan.... Available at: [Link].
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Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Available at: [Link].
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Eurofins Discovery. KINOMEscan Technology. Available at: [Link].
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Kalliokoski, T., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. Available at: [Link].
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link].
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link].
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MRC PPU. Kinase Profiling Inhibitor Database. Available at: [Link].
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Wu, Y. J., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry. Available at: [Link].
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Cho, S. Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].
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A Researcher's Guide to Assessing Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core of numerous potent protein kinase inhibitors.[1] Its inherent ability to mimic the ATP molecule allows it to effectively target the ATP-binding pocket of a wide array of kinases, making it a versatile starting point for the development of targeted therapies for diseases like cancer.[2][3] However, the very feature that makes this scaffold so attractive—its broad applicability across the kinome—also presents a critical challenge: ensuring target selectivity and understanding cross-reactivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of pyrazolo[1,5-a]pyrimidine-based inhibitors. We will delve into the rationale behind various experimental approaches, provide detailed protocols for key assays, and present comparative data to illustrate the principles of selectivity assessment.
The Imperative of Cross-Reactivity Profiling
Protein kinases share a structurally conserved ATP-binding site, which can lead to off-target interactions for ATP-competitive inhibitors. These unintended interactions can result in cellular toxicity, diminished efficacy, and the development of drug resistance.[2] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for its successful translation into a safe and effective therapeutic. The goal is not always to achieve absolute specificity for a single kinase, as polypharmacology can sometimes be beneficial. Rather, the objective is to obtain a comprehensive and quantitative understanding of all of a compound's interactions to interpret its biological effects accurately.
A Multi-Faceted Approach to Cross-Reactivity Assessment
A robust assessment of inhibitor cross-reactivity requires a combination of in vitro biochemical assays, cell-based target engagement studies, and broader proteomic approaches. This tiered strategy allows for a comprehensive evaluation, from direct enzyme inhibition to target interaction within the complex cellular milieu.
Tier 1: In Vitro Kinase Profiling
The foundational step in assessing cross-reactivity is to screen the inhibitor against a large panel of purified kinases. This provides a quantitative measure of its inhibitory activity (typically as IC50 or Kd values) against a broad spectrum of the kinome.
Key Experimental Technique: In Vitro Kinase Assays
Biochemical kinase assays measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their high sensitivity and homogenous format.[4]
Experimental Protocol: TR-FRET Based In Vitro Kinase Assay [5][6]
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT).
-
Prepare a solution of the kinase and a suitable peptide substrate in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
Prepare a detection solution containing a phosphorylation-specific antibody labeled with a fluorescent acceptor (e.g., d2) and a generic anti-tag antibody (e.g., anti-GST) labeled with a fluorescent donor (e.g., Europium cryptate).
-
-
Assay Procedure:
-
Dispense the inhibitor solution across a 384-well low-volume microplate, creating a serial dilution. Include DMSO-only wells as a control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a duration determined by the kinase's activity (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Kinase Selectivity
The results from a broad kinase panel screen can be visualized using a dendrogram or presented in a tabular format to highlight the inhibitor's selectivity. A selectivity score, such as the S-score, can be calculated to quantify the degree of selectivity. For instance, a study on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors demonstrated high selectivity by screening a lead compound against a panel of 119 oncogenic kinases, yielding a favorable selectivity score (S(50) = 0.14), indicating that only a small fraction of the screened kinases were inhibited by more than 50% at a 1 µM concentration.[7]
| Compound | Primary Target | IC50 (nM) | Number of Kinases Screened | Selectivity Score (e.g., S(10) at 1µM) | Key Off-Targets (IC50 < 100 nM) |
| Compound A (Pim-1 Inhibitor) | Pim-1 | 15 | 119 | 0.08 | Flt-3 (85 nM) |
| Compound B (Trk Inhibitor) | TrkA | 5 | 468 | 0.02 | TrkB (12 nM), TrkC (8 nM) |
| Compound C (CDK2/TrkA Dual Inhibitor) | CDK2 | 90 | 2 | N/A | TrkA (450 nM)[8] |
This table is a representative example based on findings for similar compounds and should be populated with actual experimental data.
Logical Workflow for In Vitro Kinase Profiling
Caption: Workflow for assessing inhibitor selectivity using in vitro kinase panels.
Tier 2: Cellular Target Engagement
While in vitro assays are essential, they do not fully recapitulate the cellular environment where factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an inhibitor's activity. Cellular target engagement assays directly measure the interaction of an inhibitor with its intended target within intact cells.
Key Experimental Techniques:
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[9] A shift in the protein's melting temperature upon inhibitor treatment provides direct evidence of target engagement.
-
NanoBRET™ Target Engagement Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a target protein in live cells.[10] A NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target are used. Competitive displacement of the tracer by the inhibitor leads to a decrease in the BRET signal.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection [11][12]
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein concentration in each sample.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for both the vehicle- and inhibitor-treated samples. A significant shift in Tm indicates target engagement.
-
Experimental Protocol: NanoBRET™ Target Engagement Assay [13][14]
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Assay Execution:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor.
-
Add the NanoBRET™ tracer and the inhibitor dilutions to the cells.
-
Incubate at 37°C for a period to allow binding to reach equilibrium (e.g., 2 hours).
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Read the plate on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
Plot the ratio against the inhibitor concentration to determine the IC50 for target engagement.
-
Logical Workflow for Cellular Target Engagement
Caption: Comparative workflows for CETSA® and NanoBRET™ target engagement assays.
Tier 3: Unbiased Proteomic Approaches
To gain an even broader and unbiased view of an inhibitor's interactions, chemoproteomic techniques can be employed. These methods assess the binding of an inhibitor to a large number of endogenous proteins in a cellular lysate.
Key Experimental Technique: Kinobeads (Affinity Chromatography) [15][16]
This technique uses beads coated with broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome. By pre-incubating a cell lysate with a free pyrazolo[1,5-a]pyrimidine inhibitor, one can perform a competition experiment. The proteins that are bound by the free inhibitor will no longer bind to the beads. Quantitative mass spectrometry is then used to identify and quantify the proteins that are competed off the beads, revealing the inhibitor's targets.
Experimental Protocol: Kinobeads Competition Binding Assay [15][17]
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Prepare a native cell lysate under non-denaturing conditions.
-
-
Competition Experiment:
-
Aliquot the cell lysate.
-
Incubate the aliquots with increasing concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle (DMSO).
-
-
Affinity Capture:
-
Add the kinobeads to each lysate aliquot.
-
Incubate to allow for binding of kinases to the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Digest the proteins into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
For each identified kinase, plot the amount bound to the beads against the inhibitor concentration.
-
Determine the IC50 for displacement from the beads, which corresponds to the inhibitor's binding affinity.
-
Case Study: Selectivity of a Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitor
Several pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed to target Tropomyosin receptor kinases (Trks).[18] While highly potent against TrkA, TrkB, and TrkC, a thorough cross-reactivity assessment is crucial. A hypothetical inhibitor, "PzP-TrkI," could be subjected to the described workflow.
-
In Vitro Profiling: PzP-TrkI would be screened against a >400 kinase panel. The desired outcome would be low nanomolar IC50 values for TrkA, B, and C, with IC50 values >1 µM for most other kinases.
-
Cellular Target Engagement: CETSA or NanoBRET assays in a cell line expressing a Trk fusion protein would confirm that PzP-TrkI engages its target in a cellular context.
-
Chemoproteomics: A Kinobeads experiment would provide an unbiased view of PzP-TrkI's off-targets at the whole proteome level.
This multi-tiered approach provides a high degree of confidence in the inhibitor's selectivity profile, enabling a more informed interpretation of its biological effects and a better prediction of its potential therapeutic window.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a powerful tool in the kinase inhibitor armamentarium. However, its potential can only be fully realized through a rigorous and multi-faceted assessment of cross-reactivity. By combining broad in vitro kinase profiling with cell-based target engagement assays and unbiased proteomic methods, researchers can build a comprehensive understanding of their inhibitors' selectivity. This knowledge is not merely an academic exercise; it is a critical component of developing safe, effective, and targeted therapies for a multitude of diseases.
References
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]
-
Eberl, H. C., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports. [Link]
-
Gorre, M. E., et al. (2001). Clinical resistance to STI-571 cancer therapy caused by BCR-ABL gene mutation or amplification. Science. [Link]
-
Ke, L., et al. (2008). A new TR-FRET-based assay for screening of 14-3-3 protein–protein interaction inhibitors. Journal of Biomolecular Screening. [Link]
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A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Activity
In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-inflammatory and kinase inhibitory effects.[1][2][3] Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of this versatile class of heterocyclic compounds, presents a promising avenue for therapeutic development.[4][5][6] However, to rigorously characterize its biological activity and advance its preclinical evaluation, the development and validation of a robust cell-based assay are paramount.
This guide provides an in-depth, experience-driven framework for the validation of a cell-based assay to quantify the cytotoxic activity of this compound. Moving beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind experimental design choices and establishes a self-validating system to ensure data integrity and reproducibility. The principles and methodologies detailed herein are grounded in authoritative guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][7][8][9][10][11]
The Assay of Choice: Quantifying Cell Viability via ATP Bioluminescence
Given that many pyrazolo[1,5-a]pyrimidine derivatives exert their effects through the inhibition of protein kinases crucial for cell survival and proliferation, a logical starting point for assessing the activity of this compound is to measure its impact on cancer cell viability.[1][12][13] Among the various methods available, the ATP bioluminescence assay stands out for its high sensitivity, wide dynamic range, and direct correlation with the number of metabolically active cells.[14][15][16][17]
The principle of this assay is elegant in its simplicity: intracellular ATP, the universal energy currency of living cells, is measured using a luciferase-catalyzed reaction that produces light.[14] The amount of light generated is directly proportional to the amount of ATP present, which in turn is an indicator of the number of viable cells.[16][17] A decrease in ATP levels following treatment with a test compound signifies a cytotoxic or cytostatic effect.
A Rigorous, Step-by-Step Protocol for the ATP Bioluminescence Assay
The following protocol is designed for a 96-well plate format, suitable for medium- to high-throughput screening.
Materials:
-
Human cancer cell line (e.g., HCT-116 colon cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
ATP bioluminescence assay kit (containing ATP releasing agent, luciferase, and luciferin substrate)
-
Sterile, opaque-walled 96-well microplates
-
Luminometer
Experimental Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP bioluminescence assay reagents to room temperature.
-
Add 100 µL of the ATP releasing agent to each well.
-
Incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.
-
Add 100 µL of the luciferase/luciferin solution to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The Cornerstone of Reliability: A Comprehensive Validation Plan
A thoroughly validated assay is the bedrock of trustworthy data. The following validation parameters, adapted from ICH Q2(R1) guidelines, are essential for ensuring the reliability of our cell-based assay.[7][8][9]
Figure 1: Workflow for cell-based assay validation.
1. Specificity:
The specificity of the assay ensures that the measured signal is due to the analyte of interest. In this context, we need to confirm that the luminescent signal is directly from the ATP released from the cells and not from assay components or the test compound itself.
-
Experimental Approach:
-
Run the assay with all components except the cells to determine the background signal.
-
Test this compound at its highest concentration in the absence of cells to check for any intrinsic luminescence or quenching effects.
-
Compare the results to a known modulator of a different pathway, for instance, a GABA-A receptor modulator, which should not directly impact ATP levels in this assay format.[4][18][19][20][21]
-
2. Linearity and Range:
Linearity demonstrates that the assay signal is proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay is shown to be linear, accurate, and precise.
-
Experimental Approach:
-
Prepare a serial dilution of a known number of viable cells (e.g., from 1,000 to 50,000 cells per well).
-
Perform the ATP bioluminescence assay and plot the luminescent signal against the cell number.
-
Determine the linear range by visual inspection and by calculating the coefficient of determination (R²), which should be ≥ 0.99.
-
3. Accuracy:
Accuracy is the closeness of the measured value to the true value.
-
Experimental Approach:
-
Prepare samples with a known number of cells (within the linear range) and spike them with a known concentration of ATP standard.
-
Measure the luminescence and calculate the percent recovery of the spiked ATP. The acceptance criterion is typically 80-120% recovery.
-
4. Precision:
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Run multiple replicates (e.g., n=6) of a control sample (e.g., cells treated with a mid-range concentration of the test compound) on the same plate.
-
Calculate the coefficient of variation (%CV), which should be ≤ 15%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the experiment on different days, with different analysts, and using different batches of reagents.
-
The %CV between the results obtained under these different conditions should be ≤ 20%.
-
5. Robustness:
Robustness is the capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Approach:
-
Introduce small variations to parameters such as incubation times (e.g., ± 10%), cell seeding density (e.g., ± 10%), and reagent concentrations.
-
Assess the impact of these changes on the assay results. The results should not deviate significantly from those obtained under standard conditions.
-
Comparative Analysis: Benchmarking Against Established Kinase Inhibitors
To contextualize the activity of this compound, it is crucial to compare its performance against well-characterized compounds.
Alternative Compounds:
-
Staurosporine: A broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell lines.[22][23][24][25][26] It serves as an excellent positive control for cytotoxicity assays.
-
Dasatinib: A more targeted kinase inhibitor, primarily targeting BCR-ABL and Src family kinases.[27][28][29][30][31] Comparing our test compound to Dasatinib can provide initial insights into its potential selectivity.
Comparative Data:
| Compound | Target Cell Line | IC50 (µM) | Primary Mechanism of Action |
| This compound | HCT-116 | To be determined | Putative Kinase Inhibitor |
| Staurosporine | HCT-116 | ~0.01 - 0.1 | Broad-spectrum Kinase Inhibitor |
| Dasatinib | HCT-116 | ~0.1 - 1.0 | BCR-ABL and Src Family Kinase Inhibitor |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Delving into the Mechanism: The PI3K/Akt Signaling Pathway
Many kinase inhibitors exert their cytotoxic effects by targeting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The inhibition of kinases within this pathway can lead to the induction of apoptosis.
Figure 2: The PI3K/Akt signaling pathway and potential points of inhibition.
Conclusion: A Validated Assay as a Gateway to Further Discovery
The validation of a cell-based assay is a critical, non-negotiable step in the early stages of drug discovery. The ATP bioluminescence assay, when subjected to the rigorous validation plan outlined in this guide, provides a reliable and sensitive method for characterizing the cytotoxic activity of this compound. By establishing a robust and reproducible assay, researchers can confidently screen compound libraries, elucidate structure-activity relationships, and generate the high-quality data necessary to advance promising therapeutic candidates through the drug development pipeline. The comparative framework presented here further enables the objective assessment of novel compounds against established benchmarks, facilitating informed decision-making and accelerating the path to clinical investigation.
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A Comparative Guide to Kinase Inhibition: The Broad-Spectrum Power of Staurosporine vs. the Targeted Precision of the Pyrazolo[1,5-a]pyrimidine Scaffold
Introduction
In the landscape of cellular signaling and drug discovery, protein kinases stand out as critical regulators and high-value therapeutic targets. The ability to modulate their activity with small molecule inhibitors has revolutionized both basic research and clinical oncology. Within the vast arsenal of kinase inhibitors, two distinct philosophical approaches emerge, perfectly encapsulated by the compounds at the center of this guide: Staurosporine and derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, represented here by Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate.
Staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, is the archetypal potent, broad-spectrum kinase inhibitor.[1][2][3] Its high affinity for the ATP-binding site across a vast percentage of the human kinome has cemented its role as an invaluable, albeit non-selective, research tool.[4] In stark contrast, the pyrazolo[1,5-a]pyrimidine framework represents a "privileged scaffold" in modern medicinal chemistry—a versatile molecular backbone engineered for the development of highly selective and potent inhibitors against specific kinase targets.[5]
This guide provides an in-depth comparison of these two inhibitor classes. We will dissect their distinct mechanisms of action, compare their kinase inhibition profiles, and provide detailed experimental protocols for their characterization. This analysis will equip researchers, scientists, and drug development professionals with the expert insights needed to strategically select and deploy the right tool for their specific scientific inquiry. While specific experimental data for this compound is limited in public literature, we will leverage data from closely related analogs to illustrate the defining characteristics of the pyrazolo[1,5-a]pyrimidine class: target selectivity and tunable potency.
Mechanism of Action: A Tale of Two Binding Philosophies
The fundamental difference in the utility of these two compounds stems from how and where they bind to a kinase.
Staurosporine: The Conserved ATP Mimic Staurosporine functions as a classic ATP-competitive inhibitor.[3][6] Its rigid, planar indolocarbazole structure masterfully mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase "hinge" region—a highly conserved structural motif within the ATP-binding pocket.[2] This high-affinity binding physically occludes ATP from entering the active site, thereby shutting down phosphotransferase activity. Because the ATP pocket is structurally conserved across most of the 500+ human kinases, staurosporine's potent inhibitory activity is remarkably promiscuous.[1][2]
Pyrazolo[1,5-a]pyrimidines: A Scaffold for Selective Targeting The pyrazolo[1,5-a]pyrimidine scaffold offers far greater mechanistic versatility. Chemists can modify the core structure to generate inhibitors with distinct binding modes:
-
Type I (ATP-Competitive) Inhibitors: Like staurosporine, many derivatives are designed to compete directly with ATP. However, by adding specific chemical moieties that interact with less-conserved regions of the ATP pocket, remarkable selectivity for a single kinase or kinase family can be achieved.[5]
-
Type II (Non-ATP-Competitive) Inhibitors: These inhibitors bind to an allosteric site adjacent to the ATP pocket, which is accessible only when the kinase is in an inactive conformation (e.g., the "DFG-out" state).[7][8] This mode of action offers a pathway to enhanced selectivity, as allosteric sites are generally less conserved than the ATP-binding site.[7]
This mechanistic duality allows for the rational design of inhibitors that are not only potent but also highly selective, a critical attribute for therapeutic candidates.[5]
Caption: Mechanisms of kinase inhibition.
Kinase Inhibition Profile: Broad-Spectrum vs. Targeted Precision
The practical consequence of differing mechanisms is a stark contrast in kinase selectivity.
Staurosporine: The Kinome-Wide Inhibitor Staurosporine is famously non-selective, potently inhibiting hundreds of kinases from nearly every family.[1][9] This makes it a powerful tool for asking broad questions like, "Is a kinase involved in this phenotype?" However, it makes attributing an effect to a specific kinase nearly impossible without further validation. Its use in living systems is often limited by significant off-target effects and cytotoxicity.[2]
Pyrazolo[1,5-a]pyrimidines: The Selective Specialists This scaffold is a cornerstone of modern kinase drug discovery precisely because it can be decorated with chemical groups to achieve exquisite selectivity. By targeting unique amino acid residues or pockets in or near the ATP-binding site of a specific kinase, derivatives have been developed with high potency against individual targets while sparing the rest of the kinome. This selectivity is paramount for reducing off-target toxicities and developing viable drug candidates.[5]
Quantitative Data Summary: A Comparative Snapshot
The following table summarizes the inhibitory potency (IC50) of staurosporine against a panel of diverse kinases versus the targeted activity of various reported pyrazolo[1,5-a]pyrimidine derivatives.
| Compound Class | Compound | Target Kinase | IC50 (nM) | Key Characteristic | Reference |
| Indolocarbazole Alkaloid | Staurosporine | Protein Kinase C (PKCα) | 3 | Broad Spectrum | |
| p60v-src Tyrosine Kinase | 6 | Broad Spectrum | |||
| Protein Kinase A (PKA) | 7 | Broad Spectrum | |||
| CaM Kinase II | 20 | Broad Spectrum | |||
| VEGF-R | 1,000 | Broad Spectrum | [3] | ||
| Pyrazolo[1,5-a]pyrimidine | Derivative "4k" (BS-194) | CDK2 | 3 | Highly Selective | [10] |
| CDK1 | 30 | (vs. other kinases) | [10] | ||
| CDK9 | 90 | [10] | |||
| B-Raf Inhibitor Analog | B-Raf | Potent activity reported | Highly Selective | [11] | |
| TRK Inhibitor Analog "36" | TrkA | 1.4 | Highly Selective | [12] | |
| TrkB | 2.4 | (Pan-Trk inhibitor) | [12] | ||
| TrkC | 1.9 | [12] | |||
| CDK2/TRKA Dual Inhibitor | CDK2 | 90 - 1,580 | Dual Target | [13] | |
| TRKA | 230 - 1,590 | (Selectivity over other kinases) | [13] |
This table illustrates the promiscuity of staurosporine versus the ability of the pyrazolo[1,5-a]pyrimidine scaffold to be tailored for high selectivity against specific, therapeutically relevant kinases.
Experimental Validation & Methodologies
To ensure scientific rigor, the characterization of any kinase inhibitor must be built on a foundation of robust, self-validating experimental protocols.
Determining Inhibitor Potency (IC50) with the ADP-Glo™ Assay
Expertise & Causality: The half-maximal inhibitory concentration (IC50) is the gold-standard metric for quantifying inhibitor potency.[14] It provides a reliable and reproducible value for comparing different compounds or the effect of a single compound on different kinases. We describe the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][16] Its high sensitivity and broad applicability make it an industry standard for primary screening and potency determination.[16]
Caption: Workflow for IC50 Determination using ADP-Glo™.
Trustworthiness: Step-by-Step Protocol for IC50 Determination
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., Staurosporine or a pyrazolo[1,5-a]pyrimidine derivative) in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well white assay plate. Include positive control wells (e.g., a known inhibitor) and negative control wells (DMSO only).
-
Kinase Reaction: Prepare a master mix containing the kinase of interest, its specific substrate, and ATP (typically at its Km concentration) in kinase buffer. Add 5 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[17]
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[17]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to generate a stable luminescent signal.[17]
-
Signal Incubation: Incubate at room temperature for 30-60 minutes to allow the signal to develop.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[14]
Elucidating the Mechanism of Inhibition (MOA)
Expertise & Causality: Determining whether an inhibitor is ATP-competitive is crucial. High intracellular ATP concentrations (~1-10 mM) mean that a weak ATP-competitive inhibitor identified in a biochemical assay (often run at low ATP levels) may have little to no effect in a cell.[7][18] This experiment directly tests for ATP competition. For an ATP-competitive inhibitor, the apparent IC50 will increase as the concentration of the competing substrate (ATP) increases. For a non-competitive or allosteric inhibitor, the IC50 will remain largely unaffected by the ATP concentration.[18]
Trustworthiness: Step-by-Step Protocol for MOA Study
-
Assay Setup: Set up multiple kinase assays as described in the IC50 determination protocol.
-
Vary ATP Concentration: Run the assays in parallel, each with a different, fixed concentration of ATP. A typical range would be 0.1x, 1x, 5x, and 10x the previously determined Km value of ATP for the specific kinase.
-
Generate IC50 Curves: For each ATP concentration, perform a full 10-point dose-response curve for the inhibitor to determine its IC50 value under those conditions.
-
Data Analysis: Plot the determined IC50 values as a function of the ATP concentration.
-
Result Interpretation: A rightward shift (increase) in the IC50 value with increasing ATP concentration indicates an ATP-competitive mechanism of action.[18] If the IC50 value remains constant across all ATP concentrations, it indicates a non-ATP-competitive mechanism.
-
Application & Strategic Considerations for Researchers
The choice between a broad-spectrum inhibitor like staurosporine and a selective pyrazolo[1,5-a]pyrimidine derivative is entirely dependent on the scientific question being asked.
When to Use Staurosporine:
-
Positive Control: It serves as an excellent positive control in kinase assays to validate that the assay system is working correctly.[19]
-
Broad Pathway Interrogation: Useful in initial screens to determine if a phosphorylation-dependent pathway is involved in a biological process of interest.
-
Inducing Apoptosis: Its potent and widespread kinase inhibition is a reliable method for inducing apoptosis in cell culture models.[6][20]
When to Use a Selective Pyrazolo[1,5-a]pyrimidine Inhibitor:
-
Specific Target Validation: Essential for dissecting the role of a single kinase in a signaling pathway, avoiding the confounding off-target effects of promiscuous inhibitors.[5]
-
Therapeutic Development: Selectivity is a prerequisite for any compound intended for clinical development to maximize efficacy and minimize toxicity.[21]
-
Probing Drug Resistance: Can be used to study resistance mechanisms that arise from mutations in the target kinase.
Caption: Decision guide for inhibitor selection.
Conclusion
Staurosporine and the pyrazolo[1,5-a]pyrimidine class of inhibitors are not competitors, but rather complementary tools that represent different eras and strategies in kinase research. Staurosporine remains a powerful, if blunt, instrument for broad pathway analysis and assay validation. Its promiscuity is its defining feature. Conversely, scaffolds like pyrazolo[1,5-a]pyrimidine embody the precision of modern medicinal chemistry, providing researchers with molecular scalpels to dissect the function of individual kinases. Understanding the fundamental differences in their mechanism, selectivity, and appropriate application is essential for designing rigorous experiments and accelerating the journey from target identification to novel therapeutics.
References
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Vang, T., et al. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PLoS Computational Biology. [Link]
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Lin, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal. [Link]
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Watabe, M., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Bone and Mineral Research. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
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Inhibitor Research Hub. (2025). Staurosporine: Unveiling Advanced Mechanisms in Tumor Angiogenesis Inhibition. Inhibitor Research Hub. [Link]
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ResearchGate. (2025). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G(2)/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. ResearchGate. [Link]
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Chae, H. J., et al. (2002). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. British Journal of Pharmacology. [Link]
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Schrecengost, R. S., et al. (2016). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget. [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. [Link]
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American Association for Cancer Research. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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ResearchGate. (2025). Non-ATP Competitive Protein Kinase Inhibitors. ResearchGate. [Link]
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Taylor & Francis Online. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery. [Link]
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Carpinelli, P., et al. (2012). Non-ATP competitive protein kinase inhibitors. Current Medicinal Chemistry. [Link]
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SpringerLink. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Cancer and Metastasis Reviews. [Link]
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Biotech 365. (n.d.). ActivX – in situ kinase profiling. Biotech 365. [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. ResearchGate. [Link]
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Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Eurofins DiscoverX. [Link]
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Kumar, A., et al. (2009). Prediction of kinase-inhibitor binding affinity using energetic parameters. Bioinformation. [Link]
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Karaman, M. W., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
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MDPI. (2023). Reawakening Differentiation Therapy in Acute Myeloid Leukemia: A Comprehensive Review of ATRA-Based Combination Strategies. Cancers. [Link]
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Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Gomaa, H. A. M., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2008). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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El-Sayed, N. F., et al. (2023). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. [Link]
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El-Gazzar, M. G., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry. [Link]
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Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
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MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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National Institutes of Health. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors
For researchers and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous endeavor. Pim-1 kinase, a serine/threonine kinase, has emerged as a significant target in oncology due to its role in cell survival and proliferation.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of Pim-1 inhibitors: the pyrazolo[1,5-a]pyrimidines. We will dissect the chemical architecture of this scaffold, compare key derivatives with supporting experimental data, and provide robust methodologies for their evaluation.
The Allure of Pim-1 Kinase as a Therapeutic Target
Pim-1 kinase is a constitutively active enzyme, meaning it doesn't require upstream phosphorylation for its activity.[1] Its expression is induced by a variety of cytokines and growth factors, and it plays a crucial role in regulating numerous oncogenic processes.[1] The lack of an overt phenotype in Pim-1 knockout mice suggests that inhibitors targeting this kinase may have a favorable toxicity profile, making it an attractive therapeutic target.[1]
The following diagram illustrates the central role of Pim-1 kinase in cell signaling pathways, highlighting its impact on cell survival and proliferation.
Caption: Simplified signaling pathway involving Pim-1 kinase.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Pim-1 Inhibition
The pyrazolo[1,5-a]pyrimidine core has been identified as a highly selective and potent scaffold for Pim-1 inhibition.[1][4] Through virtual screening and subsequent lead optimization, researchers have elucidated the key structural features required for potent activity.
The general structure of the pyrazolo[1,5-a]pyrimidine derivatives discussed in this guide is presented below, with key positions for substitution highlighted.
Caption: Key substitution points on the pyrazolo[1,5-a]pyrimidine scaffold.
Structure-Activity Relationship (SAR) Insights
-
The 5-amino group is critical for potency. This group forms crucial hydrogen bonds with the hinge region of the Pim-1 active site, specifically with residues like Asp-128 and Asp-131.[1]
-
Substitution at the 3-position with an aryl or heteroaryl group is well-tolerated and can enhance potency. The nature and substitution pattern of this ring system can be modified to optimize activity and selectivity.
-
Modifications to the terminal basic moieties can address hERG inhibition. A common liability for kinase inhibitors, hERG inhibition was successfully mitigated in this series by removing or replacing terminal basic groups without compromising Pim-1 potency.[1][4]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro Pim-1 inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives from published studies. This data provides a clear comparison of how different substitutions on the core scaffold impact potency.
| Compound | R3 Group | R5 Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 1 | 3-methoxyphenyl | -NH2 | 45 | ND | [1] |
| 9a | 3-(pyrazin-2-yl)phenyl | -NH-cyclopropyl | 18 | 270 | [1] |
| 9b | 3-(pyrazin-2-yl)phenyl | -NH-cyclopentyl | 14 | 200 | [1] |
| 11a | 4-fluoro-3-(pyrazin-2-yl)phenyl | -NH-cyclopropyl | 27 | 100 | [1] |
| 11b | 4-fluoro-3-(pyrazin-2-yl)phenyl | -NH-cyclopentyl | 11 | 40 | [1] |
| 4d | 4-chlorophenyl | -NH-C(CH3)2CH2OH | 610 | ND | [5] |
| 5d | 4-chlorophenyl | -NH-CH2CH2OH | 540 | ND | [5] |
| 9a | 4-chlorophenyl | -NH2 | 680 | ND | [5] |
ND: Not Determined
From this data, it is evident that substitution at the 5-amino position with small cycloalkyl groups (cyclopropyl, cyclopentyl) is beneficial for potency. Furthermore, the introduction of a pyrazin-2-yl group at the 3-position of the phenyl ring significantly enhances Pim-1 inhibition. Compound 11b , with a 4-fluoro-3-(pyrazin-2-yl)phenyl group at C3 and a cyclopentylamino group at C5, emerged as a highly potent inhibitor with an IC50 of 11 nM.[1]
Cellular Activity and Selectivity
Potent enzymatic inhibition must translate to cellular activity to be therapeutically relevant. Selected pyrazolo[1,5-a]pyrimidine compounds have demonstrated the ability to suppress the phosphorylation of the BAD protein, a downstream target of Pim-1, in cell-based assays at submicromolar concentrations.[1][2] For instance, compound 11b potently inhibited 2D cell colony formation, further confirming its cellular activity is mediated through Pim-1 inhibition.[1]
A significant advantage of the pyrazolo[1,5-a]pyrimidine scaffold is its high selectivity for Pim-1 kinase. Compound 11b was screened against a panel of 119 oncogenic kinases and was found to be highly selective, a critical property for minimizing off-target effects and improving the therapeutic window.[1][3][4]
Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay
To ensure the reproducibility and validity of research findings, a detailed and robust experimental protocol is essential. The following is a representative protocol for determining the in vitro inhibitory activity of compounds against Pim-1 kinase, based on methodologies described in the literature.
Workflow for Pim-1 Kinase Inhibition Assay
Caption: General workflow for an in vitro Pim-1 kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following components in order:
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compound at various concentrations.
-
Recombinant Pim-1 kinase.
-
A suitable peptide substrate (e.g., a BAD-derived peptide).
-
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Pim-1.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercially available kit, such as ADP-Glo™ Kinase Assay (Promega).
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software such as GraphPad Prism.
-
This self-validating system should include positive controls (known Pim-1 inhibitors) and negative controls (DMSO vehicle) to ensure the reliability of the results.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the development of potent, selective, and cell-active Pim-1 kinase inhibitors. The detailed SAR studies have provided a clear roadmap for optimizing the potency and physicochemical properties of these compounds. The ability to mitigate hERG liability without sacrificing activity is a significant advantage of this chemical series. Future efforts in this area will likely focus on further refining the selectivity profile and evaluating the in vivo efficacy of lead compounds in relevant cancer models.
References
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Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 86-91. [Link]
-
Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]
-
PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
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ACS Medicinal Chemistry Letters. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
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Semantic Scholar. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
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ACS Medicinal Chemistry Letters. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
Mohammed, E. Z., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
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Stork. (n.d.). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. [Link]
-
Wang, X., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153. [Link]
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Amin, S. A., et al. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54(1-2), 53-65. [Link]
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Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 1-22. [Link]
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ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. [Link]
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A Comparative Guide to Kinetic Analysis: Probing the Interaction of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate with Cyclin-Dependent Kinase 2 (CDK2)
In the landscape of modern drug discovery, a thorough understanding of the binding kinetics between a small molecule and its protein target is paramount. This guide provides a comparative analysis of Surface Plasmon Resonance (SPR) for determining the kinetic parameters of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a representative compound from the promising pyrazolo[1,5-a]pyrimidine class of kinase inhibitors.[1][2][3][4] For the purpose of this guide, we will examine its interaction with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[3]
We will delve into the experimental intricacies of SPR, offering a detailed protocol and explaining the rationale behind each step. Furthermore, we will objectively compare SPR with alternative biophysical techniques, namely Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST), to equip researchers with the knowledge to select the most appropriate technology for their specific needs.
The Central Role of Binding Kinetics in Drug Discovery
While binding affinity (KD) provides a snapshot of the strength of an interaction, it is the kinetic rate constants—the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff)—that truly illuminate the dynamic nature of a drug-target interaction.[5][6] A compound's residence time on its target, which is inversely related to the dissociation rate, is increasingly recognized as a critical determinant of its pharmacological efficacy. A longer residence time can lead to a more sustained biological effect, even at lower concentrations. Therefore, a comprehensive kinetic analysis is indispensable for the selection and optimization of lead compounds.[7]
Surface Plasmon Resonance (SPR): A Gold Standard for Real-Time Kinetic Analysis
SPR is a label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions.[6][8][9] The technology is based on the phenomenon of surface plasmon resonance, which is sensitive to changes in the refractive index at the surface of a sensor chip.[8][9] In a typical experiment involving a small molecule, a protein target (the ligand) is immobilized on the sensor surface, and the small molecule (the analyte) is flowed over the surface in a microfluidic system.[8][9] The binding of the analyte to the immobilized ligand results in a change in the refractive index, which is detected as a change in the SPR signal, measured in resonance units (RU).[8]
SPR Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for analyzing the interaction between this compound and CDK2 using SPR.
1. Reagent and Buffer Preparation:
-
Ligand: Recombinant human CDK2 is prepared in a suitable buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Analyte: A stock solution of this compound is prepared in 100% DMSO and then serially diluted in running buffer to the desired concentrations. The final DMSO concentration in the running buffer should be kept low (typically ≤1%) and consistent across all samples to minimize solvent effects.
-
Running Buffer: A physiological buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is commonly used to minimize non-specific binding.
2. Ligand Immobilization:
-
A CM5 sensor chip is typically used for amine coupling, a robust method for immobilizing proteins.
-
The carboxymethylated dextran surface of the sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
CDK2 is then injected over the activated surface, and the primary amines on the protein covalently bind to the activated carboxyl groups.
-
Finally, any remaining activated groups are deactivated with an injection of ethanolamine.
-
A reference flow cell is prepared using the same activation and deactivation chemistry but without the injection of the protein. This serves to subtract any non-specific binding and bulk refractive index changes.
3. Kinetic Analysis:
-
The analyte (this compound) is injected at various concentrations over both the ligand and reference flow cells.
-
The binding is monitored in real-time, generating a sensorgram that shows the association phase during injection and the dissociation phase when the injection is replaced by running buffer.[5]
-
Multi-cycle kinetics is a common approach where each analyte concentration is injected in a separate cycle, with a regeneration step in between to remove the bound analyte.[5]
-
Single-cycle kinetics can be employed for interactions where regeneration is harsh on the ligand. In this method, a series of increasing analyte concentrations are injected sequentially without a regeneration step in between.
4. Data Analysis:
-
The raw sensorgrams are processed by subtracting the reference channel data and the data from a buffer-only (blank) injection.[10]
-
The processed data is then fitted to a suitable binding model, most commonly the Langmuir 1:1 model for a simple bimolecular interaction.[10]
-
This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and from these, the equilibrium dissociation constant (KD = kₔ/kₐ) can be calculated.[10]
A Comparative Overview of Alternative Kinetic Analysis Technologies
While SPR is a powerful technique, other methods are available, each with its own set of advantages and limitations. The choice of technology often depends on the specific characteristics of the interacting molecules, the required throughput, and the available instrumentation.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index at a metal surface | Interference pattern of light reflected from a biosensor tip | Heat change upon binding | Movement of molecules in a temperature gradient |
| Label-Free | Yes | Yes | Yes | No (requires fluorescent labeling of one partner) |
| Kinetic Data | kₐ, kₔ, KD | kₐ, kₔ, KD | KD, ΔH, ΔS, n (stoichiometry) | KD |
| Throughput | Medium to High | High | Low to Medium | High |
| Sample Consumption | Low | Low | High | Very Low |
| Immobilization | Yes (Ligand) | Yes (Ligand) | No | No |
| Sensitivity | High | Medium to High | Medium | High |
| Buffer Constraints | Sensitive to bulk refractive index changes | Less sensitive to bulk refractive index changes | Requires careful buffer matching | Tolerant to various buffers and complex media |
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique that, like SPR, monitors biomolecular interactions in real-time.[11][12][13] Instead of a continuous flow microfluidic system, BLI utilizes disposable fiber-optic biosensors that are dipped into samples in a microplate format.[12] This "dip and read" format makes it particularly well-suited for high-throughput applications.[12] While generally considered to have slightly lower sensitivity than SPR, modern BLI instruments can effectively characterize small molecule-protein interactions.[11][12] The key advantage of BLI is its insensitivity to changes in the refractive index of the surrounding medium, which can simplify assay development.[11]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[14][15] It is considered the gold standard for determining the binding affinity (KD) and the thermodynamic parameters of an interaction, including enthalpy (ΔH) and entropy (ΔS).[14] A key advantage of ITC is that it is a solution-based technique, requiring no immobilization of the binding partners.[14] However, ITC is generally lower in throughput and requires larger amounts of sample compared to SPR and BLI.[16] While it does not directly provide kinetic rate constants (kₐ and kₔ), it offers a comprehensive thermodynamic profile of the interaction.[14]
Microscale Thermophoresis (MST)
MST is a technique that measures the directed movement of molecules along a microscopic temperature gradient.[17][18][19] This movement, known as thermophoresis, is dependent on the size, charge, and hydration shell of a molecule.[18][19] Upon binding, at least one of these parameters is altered, leading to a change in the thermophoretic movement, which can be used to determine the binding affinity.[17][19] A significant advantage of MST is its low sample consumption and its tolerance for a wide range of buffers and even complex biological liquids like cell lysates.[18] However, a key drawback is the requirement for one of the binding partners to be fluorescently labeled, which can potentially interfere with the interaction.[16][17] While primarily used for affinity determination, recent advancements have made kinetic measurements with MST possible in some cases.[20][21]
Interpreting the Kinetic Data: A Hypothetical Case Study
To illustrate the practical application of these techniques, let's consider a hypothetical set of kinetic data for the interaction of this compound with CDK2.
| Technique | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | KD (nM) | Notes |
| SPR | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 | High-quality, real-time data allowing for confident determination of both on and off rates. |
| BLI | 1.2 x 10⁵ | 8.4 x 10⁻⁴ | 7.0 | High-throughput screening capability, providing comparable kinetic information to SPR. |
| ITC | - | - | 6.5 | Provides a direct measurement of binding affinity and thermodynamics, but not kinetic rates. |
| MST | - | - | 8.2 | Rapid affinity determination with minimal sample consumption; requires labeling. |
In this hypothetical scenario, both SPR and BLI provide similar kinetic profiles, indicating a moderately fast association rate and a slow dissociation rate, the latter of which suggests a prolonged residence time on the target. The KD values obtained from all four techniques are in good agreement, validating the binding interaction. The choice of technique would therefore be guided by the specific experimental goals. For detailed mechanistic studies and lead optimization, the rich kinetic information from SPR is invaluable. For high-throughput screening of a large compound library, the speed and format of BLI and MST would be advantageous. ITC would be the method of choice for a deep thermodynamic characterization of the binding event.
Conclusion
The kinetic analysis of small molecule-protein interactions is a cornerstone of modern drug discovery. Surface Plasmon Resonance offers a robust and reliable platform for obtaining high-quality kinetic data, providing deep insights into the dynamic nature of these interactions. While alternative technologies such as BLI, ITC, and MST each present their own unique advantages, a comprehensive understanding of the strengths and weaknesses of each method is crucial for selecting the most appropriate tool for the research question at hand. By leveraging these powerful biophysical techniques, researchers can make more informed decisions in the quest to develop safer and more effective medicines.
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A Guide to Orthogonal Assay Development for Validating Pyrazolo[1,5-a]pyrimidine Hits
Introduction: The Challenge of Hit Validation in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] Its unique hinge-binding capabilities make it a frequent starting point in high-throughput screening (HTS) campaigns targeting the kinome and other enzyme families.[3][4] However, the journey from an initial "hit" in a primary screen to a validated lead compound is fraught with peril. HTS campaigns are notorious for generating false positives—compounds that appear active but achieve their effect through non-specific mechanisms or by interfering with the assay technology itself.[5][6][7]
Relying on a single-point biochemical assay to prosecute a chemical series is a recipe for wasted resources and scientific dead ends. A robust hit validation cascade is not merely a suggestion; it is a fundamental requirement for any successful drug discovery program. This guide provides a framework for designing and implementing an orthogonal assay strategy specifically tailored for validating pyrazolo[1,5-a]pyrimidine hits, ensuring that your resources are focused on compounds with genuine, on-target activity.
The core principle of orthogonality is to probe the compound-target interaction using distinct physical detection methods. If a compound demonstrates activity across multiple, mechanistically unrelated assays, the confidence that it is a "true" hit increases exponentially. This guide will detail a three-tiered approach, moving from direct enzyme inhibition to direct binding confirmation and finally to target engagement in a physiological cellular environment.
The First Hurdle: De-risking Hits from Primary Biochemical Screens
The primary HTS is designed for speed and scale, often employing fluorescence- or luminescence-based readouts to measure enzyme activity. While effective for identifying potential inhibitors, these systems are susceptible to artifacts.
The Causality of False Positives:
-
Assay Interference: Many compounds, including some bearing the pyrazolo[1,5-a]pyrimidine scaffold, can interfere with the detection method itself. They may be fluorescent, quench the signal, or inhibit the reporter enzyme (e.g., luciferase) used in a coupled assay format. These are often termed Compounds that Interfere with an Assay Technology (CIATs).[5][7]
-
Non-Specific Inhibition: Pan-Assay Interference Compounds (PAINS) are notorious for their promiscuous activity.[6][8] These compounds often act through non-specific mechanisms like aggregation, chemical reactivity (e.g., redox cycling), or membrane disruption, rather than binding specifically to the target's active site.[6][9]
An effective hit validation strategy begins by systematically eliminating these artifacts. The first step is to confirm the hit in the primary assay by generating a full dose-response curve to determine potency (IC50). The next, crucial step is to deploy a secondary, orthogonal biochemical assay.
Comparative Biochemical Assays
The goal is to use a different detection method to confirm target inhibition. For a kinase, if the primary screen used a fluorescence-based peptide phosphorylation assay, a strong orthogonal choice would be one that measures ATP consumption or uses a different detection modality.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon enzymatic modification. | Homogeneous, high-throughput, non-radioactive. | Susceptible to fluorescent compound interference. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore on a substrate/antibody. | High signal-to-noise, reduced interference from compound fluorescence. | Requires specific reagents and instrumentation. |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures remaining ATP after the kinase reaction by converting it to a luminescent signal via luciferase. | High sensitivity, physiologically relevant substrate (ATP). | Susceptible to compounds that inhibit luciferase. |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate. | Considered the "gold standard" for sensitivity and being insusceptible to most optical interference.[10] | Requires handling of radioactive materials, low-throughput. |
By confirming activity in two biochemically distinct formats, you significantly reduce the probability of an assay technology-specific artifact. A compound that is potent in both a TR-FRET and a Kinase-Glo® assay is a much stronger candidate than one active in only the primary screen.
Tier 1: Direct Target Inhibition Workflow
The following diagram illustrates the initial phase of hit validation, focused on confirming direct enzyme inhibition while ruling out common assay artifacts.
Caption: Workflow for initial biochemical validation of HTS hits.
Tier 2: Biophysical Assays—The Litmus Test for Direct Binding
A compound can inhibit an enzyme in a biochemical assay without ever binding to it in a specific, drug-like manner (e.g., via aggregation). Biophysical assays are the ultimate arbiter, as they measure the direct physical interaction between the compound and the purified target protein.[][12][13] This is arguably the most critical orthogonal step. A positive result here provides unequivocal evidence of target engagement.
Comparison of Key Biophysical Methods
| Assay Type | Principle | Key Output | Throughput | Protein Consumption |
| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding in the presence of a fluorescent dye as temperature increases. Ligand binding stabilizes the protein, increasing the melting temperature (Tm).[14] | ΔTm | High | Low |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the compound flows over it, detecting binding in real-time. | Kᴅ, kₒₙ, kₒff | Medium | Low-Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile.[] | Kᴅ, ΔH, ΔS, Stoichiometry | Low | High |
| Microscale Thermophoresis (MST) | Measures the movement of fluorescently labeled molecules through a microscopic temperature gradient, which changes upon binding.[] | Kᴅ | Medium | Very Low |
Expert Insight: For validating pyrazolo[1,5-a]pyrimidine hits from an HTS, DSF (Thermal Shift) is an excellent first-line biophysical assay. Its high throughput, low protein consumption, and simple setup make it ideal for screening dozens of compounds quickly to confirm direct binding. A significant, dose-dependent thermal shift (ΔTm) is strong evidence of a specific interaction. SPR is a powerful secondary choice to obtain kinetic data (on/off rates), which is critical for later-stage lead optimization.[13][15]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
This protocol outlines a typical DSF experiment to validate the binding of a pyrazolo[1,5-a]pyrimidine hit to a target kinase.
-
Reagent Preparation:
-
Protein Stock: Prepare the purified target kinase at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Dye Stock: Prepare a 5000x stock of a thermal shift dye (e.g., SYPRO™ Orange) in DMSO.
-
Compound Stock: Prepare a 10 mM stock of the pyrazolo[1,5-a]pyrimidine hit in 100% DMSO. Create a 20-point, 2-fold serial dilution series from this stock in DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Prepare a master mix of protein and dye in the assay buffer. The final concentration in the 20 µL reaction should be 2 µM protein and 5x dye.
-
Aliquot 19.8 µL of the protein/dye master mix into each well of a 384-well PCR plate.
-
Add 0.2 µL of the compound serial dilution from the DMSO plate to the reaction plate (final DMSO concentration of 1%). Include DMSO-only controls.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a quantitative PCR (qPCR) instrument capable of running a melt curve analysis.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound concentration.
-
A dose-dependent increase in Tm confirms direct, stabilizing binding of the compound to the target protein.
-
Tier 3: Cellular Assays—Confirming Target Engagement in a Living System
Demonstrating that a compound binds its target in the complex milieu of a living cell is the final and most physiologically relevant validation step.[16] Cellular target engagement assays bridge the gap between in vitro biochemistry and in vivo pharmacology. They are essential for confirming that a compound can cross the cell membrane, avoid efflux pumps, and find its target in a native conformation.
For pyrazolo[1,5-a]pyrimidine kinase inhibitors, several powerful technologies exist.
Caption: Cellular assays measure direct target binding in a physiological context.
Leading Cellular Target Engagement Technologies
-
NanoBRET™ Target Engagement Assay: This technology measures binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescently labeled tracer that binds to the same active site.[1][17] An unlabeled test compound, like a pyrazolo[1,5-a]pyrimidine, will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal. This provides a quantitative measure of target occupancy in live cells.
-
Cellular Thermal Shift Assay (CETSA®): Similar in principle to DSF, CETSA measures the thermal stabilization of a target protein by a ligand, but within intact cells or cell lysates. After heating, soluble, stabilized protein is quantified by methods like Western Blot or ELISA. It is a powerful, label-free method to confirm target engagement.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a workflow for measuring the intracellular affinity of a pyrazolo[1,5-a]pyrimidine hit.
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably expressing the target kinase fused to NanoLuc® Luciferase.
-
Plate the cells in a 96-well, white-bottom assay plate and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound.
-
To the appropriate wells, add the test compound dilutions followed immediately by the fluorescent energy transfer tracer at its predetermined optimal concentration. Include "no compound" and "no tracer" controls.
-
Incubate the plate at 37 °C with 5% CO₂ for 2 hours to allow for compound entry and binding equilibrium.
-
-
Luminescence Detection:
-
Add the NanoBRET™ substrate (e.g., furimazine) to all wells.
-
Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the "no compound" (high BRET) and "excess unlabeled competitor" (low BRET) controls.
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the cellular EC50, which reflects the compound's potency in occupying the target in a living cell.
-
Synthesizing the Data: A Triad of Evidence
The power of the orthogonal approach lies in the convergence of data. A true hit will demonstrate consistent and correlated activity across all three tiers. A false positive or artifact will fail at one or more of these validation gates.
Hypothetical Data Comparison: True Hit vs. False Positive
| Assay Tier | Metric | "True Hit" Pyrazolo[1,5-a]pyrimidine | "False Positive" (Aggregator) | Interpretation |
| Tier 1: Biochemical | IC50 (TR-FRET) | 75 nM | 200 nM | Both show activity, the aggregator appears weaker. |
| Tier 1: Orthogonal | IC50 (Kinase-Glo®) | 90 nM | > 10,000 nM | FLAG: The aggregator's activity is assay-dependent, suggesting interference. The True Hit is consistent. |
| Tier 2: Biophysical | ΔTm (DSF) | +8.5 °C | +0.2 °C | CONFIRMATION: The True Hit shows a strong, dose-dependent thermal shift, proving direct binding. The aggregator does not. |
| Tier 3: Cellular | EC50 (NanoBRET™) | 250 nM | > 25,000 nM | VALIDATION: The True Hit engages the target in live cells. The aggregator is inactive, likely due to its non-specific mechanism and inability to engage the target in a cellular context. |
Conclusion
Validating pyrazolo[1,5-a]pyrimidine hits requires a disciplined, multi-faceted approach that moves beyond single-point biochemical data. By employing a cascade of orthogonal assays—confirming enzymatic inhibition with a secondary biochemical assay, proving direct physical binding with a biophysical method like DSF, and verifying target engagement in live cells with technologies like NanoBRET™—researchers can effectively eliminate artifacts and false positives. This rigorous, evidence-based strategy ensures that subsequent medicinal chemistry efforts are invested in compounds with a high probability of success, ultimately accelerating the path from hit to a viable clinical candidate.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
This guide provides comprehensive, step-by-step procedures for the proper disposal of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. As a member of the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds—a scaffold of significant interest in medicinal chemistry and drug development—its handling and disposal demand a rigorous, safety-first approach.[1] This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure compliance and mitigate risk.
Hazard Characterization and Risk Assessment
The foundational step in safe disposal is understanding the potential hazards. Based on data from analogous pyrazolo[1,5-a]pyrimidine compounds, this compound should be treated as a hazardous substance.
Likely Hazard Profile:
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3][4]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) and strict adherence to the disposal protocols outlined below to prevent exposure and environmental contamination.
The "Cradle-to-Grave" Principle: Your Regulatory Responsibility
Hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste (the researcher or institution) is responsible for its safe handling from the moment it is created until its final, compliant disposal.[10] Treating all chemical waste as potentially hazardous is the first step toward fulfilling this critical responsibility.[11]
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is even generated. Integrating waste minimization into your experimental design is not only environmentally responsible but also cost-effective.
Key Waste Minimization Strategies:
-
Source Reduction: Order and use the smallest quantity of the chemical required for your research.[7][12]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[7][12]
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates.[13]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its collection by EHS professionals.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Eye Protection: Chemical splash goggles are mandatory.[14]
-
Hand Protection: Wear nitrile gloves. Inspect them before use and use proper removal technique to avoid skin contact.[15] If breakthrough is a concern for prolonged tasks, consider double-gloving or using thicker, chemical-resistant gloves.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[14]
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, use a NIOSH/MSHA-approved respirator.[14]
Step 2: Segregate the Waste Stream
Proper segregation is crucial for safe disposal and prevents dangerous chemical reactions.
-
Solid vs. Liquid: Keep solid waste (e.g., residual powder, contaminated weigh paper) separate from liquid waste (e.g., solutions containing the compound).[13]
-
Avoid Mixing Incompatibles: Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents.[16] Always check the SDS for detailed incompatibility information when dealing with mixtures.[16]
Step 3: Use and Label the Correct Waste Container
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tightly-sealing lid.[13] For solid waste, a wide-mouth plastic container is suitable. For liquid waste, a plastic carboy is preferred over glass Schott bottles, which can be expensive and breakable.[16]
-
Labeling: This is a critical safety step. The waste container must be clearly labeled the moment the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[16]
-
The date of accumulation start.
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
The SAA is a designated location at or near the point of waste generation.[7][12]
-
Location: The SAA must be in the same room where the waste is generated.[12]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to catch any potential leaks.[13]
-
Container Status: Keep the waste container closed at all times, except when actively adding waste.[12]
-
Accumulation Limits: Do not exceed the SAA limit of 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste.[7][11] Once this limit is reached, the waste must be removed by EHS within three days.[7]
Step 5: Arrange for Final Disposal
-
Contact EHS: Once your container is full or your experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12] Follow their specific procedures for requesting a collection.
-
Do Not Dispose Down the Drain: Sewer disposal of hazardous waste pharmaceuticals is strictly prohibited.[17] This compound, used in a research context, should be managed with the same level of care. Do not dispose of this chemical down the sink.
-
Do Not Dispose in Regular Trash: This chemical and its empty containers (unless properly decontaminated) must not be disposed of in the regular trash.
Disposal Decision Workflow
The following diagram outlines the logical steps for proper waste management of this compound.
Caption: Decision workflow for handling and disposing of chemical waste.
Emergency Procedures
Small Spill Response
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[11]
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): If the spill is large or involves highly volatile substances, evacuate the area.
-
Don PPE: Ensure you are wearing appropriate PPE before addressing the spill.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][15]
Disposal of Contaminated Materials
-
Empty Containers: An empty container that held this chemical must still be managed as hazardous waste.[7] Deface the original label, mark it as "Empty," and dispose of it through the EHS waste stream. Do not triple rinse and dispose of in regular trash unless explicitly permitted by your institution's EHS for this specific class of chemical.
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container for disposal as hazardous waste.
-
Other Solid Waste: Gloves, weigh boats, and absorbent pads contaminated with the chemical must be collected in a lined, sealed container labeled as hazardous waste.
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [2][3][4][5][6] |
| Required PPE | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | [14][15] |
| Waste Classification | Hazardous Waste (Non-Acutely Hazardous) | [7][10] |
| Waste Segregation | Keep solids and liquids separate; avoid mixing with incompatibles | [13][16] |
| Container Type | Labeled, sealed, chemically compatible container (plastic preferred) | [12][13] |
| Disposal Method | Collection by institutional Environmental Health & Safety (EHS) | [7][12] |
| Forbidden Actions | Drain Disposal, Trash Disposal, Evaporation | [11][17] |
By adhering to these procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
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Laboratory Waste Management Guidelines. Columbia University. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]
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EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. [Link]
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Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795. PubChem, National Center for Biotechnology Information. [Link]
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Material Safety Data Sheet - Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. Cole-Parmer. [Link]
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MSDS of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Capot Chemical. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
